Silanetriol, octyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trihydroxy(octyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZZRAHVHXTKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468657 | |
| Record name | Silanetriol, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31176-12-2 | |
| Record name | Silanetriol, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Octylsilanetriol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of octylsilanetriol (trihydroxy(octyl)silane). It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the applications and fundamental characteristics of this organosilicon compound. This document details the physicochemical properties, synthesis, and analytical methodologies, and explores its potential applications, particularly in surface modification.
Introduction
Octylsilanetriol is an organosilicon compound characterized by an eight-carbon alkyl chain attached to a silicon atom which, in turn, is bonded to three hydroxyl groups.[1] This unique structure, combining a hydrophobic octyl tail and a hydrophilic silanetriol head, imparts amphiphilic properties to the molecule, making it of interest in a variety of applications, including as a surfactant, in the formulation of waterproof coatings, and as a chemical intermediate.[2] In the context of drug development and material science, alkylsilanetriols are explored for their ability to modify the surfaces of biomaterials and inorganic nanoparticles, potentially influencing biocompatibility and drug delivery characteristics.
The chemistry of octylsilanetriol is dominated by the reactivity of its three silanol (Si-OH) groups. These groups can undergo condensation reactions with each other or with other hydroxyl-containing surfaces, leading to the formation of stable siloxane (Si-O-Si) bonds. This reactivity is the basis for its use in creating self-assembled monolayers and surface coatings. However, this same reactivity also makes octylsilanetriol prone to self-condensation, particularly in aqueous solutions at concentrations above 500 mg/L, which can lead to the formation of oligomers and polymeric structures. This guide will delve into these properties in detail.
Chemical Structure and Identification
The molecular structure of octylsilanetriol consists of a central silicon atom bonded to an n-octyl group and three hydroxyl groups.
| Identifier | Value |
| IUPAC Name | trihydroxy(octyl)silane[1] |
| CAS Number | 31176-12-2[1] |
| Molecular Formula | C₈H₂₀O₃Si[1] |
| SMILES | CCCCCCCC--INVALID-LINK--(O)O[1] |
| InChI | InChI=1S/C8H20O3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h9-11H,2-8H2,1H3[1] |
| InChIKey | YLZZRAHVHXTKGO-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of octylsilanetriol are summarized in the table below. It is important to note that many of the reported values are predicted, as the compound's tendency to self-condense complicates experimental determination.
| Property | Value | Source |
| Molecular Weight | 192.33 g/mol | [1] |
| Appearance | Colorless or light-yellow liquid | [2] |
| Boiling Point | 304.3 ± 25.0 °C (Predicted) | [3] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water and organic solvents.[2] Water solubility is limited by self-condensation at concentrations >500 mg/L. | |
| pKa | 13.28 ± 0.53 (Predicted) | [4] |
| Stability | Stable at room temperature, but unstable under strong acid or alkali conditions.[2] |
Experimental Protocols
Synthesis of Octylsilanetriol via Hydrolysis of Octyltrichlorosilane
Octylsilanetriol is typically synthesized by the controlled hydrolysis of its precursor, octyltrichlorosilane. The reaction involves the substitution of the chloro groups with hydroxyl groups upon reaction with water.
Materials:
-
Octyltrichlorosilane (precursor)
-
A suitable organic solvent (e.g., acetone, diethyl ether)
-
Water (deionized)
-
A weak base for acid scavenging (e.g., sodium bicarbonate, pyridine) (optional)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve octyltrichlorosilane in the chosen organic solvent under an inert atmosphere. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.
-
Hydrolysis: Slowly add a stoichiometric amount of water (3 equivalents) to the stirred solution of octyltrichlorosilane. The water can be diluted in the same organic solvent to ensure a controlled addition. If an acid scavenger is used, it can be added to the reaction mixture beforehand or co-added with the water.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as IR spectroscopy (disappearance of the Si-Cl bond and appearance of the Si-OH bond) or by the cessation of the evolution of hydrogen chloride gas (if no scavenger is used).
-
Work-up: After the reaction is complete, if an acid scavenger was not used, the resulting hydrochloric acid is neutralized or washed away. The organic layer is separated and washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield crude octylsilanetriol.
-
Purification: Due to its instability, purification of octylsilanetriol is challenging. If necessary, it can be attempted by vacuum distillation, though this risks promoting condensation. Often, the crude product is used directly in subsequent applications where high purity is not critical.
Safety Note: Octyltrichlorosilane is a corrosive and moisture-sensitive compound that reacts violently with water.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Analysis of Octylsilanetriol by GC-MS after Derivatization
Direct analysis of octylsilanetriol by gas chromatography is difficult due to its low volatility and the presence of reactive hydroxyl groups. Therefore, a derivatization step is necessary to convert the silanol groups into less polar and more volatile derivatives. Silylation is a common derivatization technique for this purpose.
Materials:
-
Octylsilanetriol sample
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
Internal standard (optional, for quantitative analysis)
-
GC-MS system
Procedure:
-
Sample Preparation: A known amount of the octylsilanetriol sample is dissolved in an anhydrous solvent in a reaction vial. If an internal standard is used, it is added at this stage.
-
Derivatization: The silylating agent is added to the sample solution. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: A small aliquot of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: The mass spectrometer is set to scan a mass range that will include the expected molecular ions and fragment ions of the derivatized octylsilanetriol.
-
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to the derivatized octylsilanetriol can be used for its identification by comparing the fragmentation pattern with known databases or by interpretation.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the direct involvement of octylsilanetriol in biological signaling pathways. Its primary relevance in a biological context is as a surface modifying agent.
However, we can visualize the logical workflow of key processes involving octylsilanetriol.
Self-Condensation of Octylsilanetriol
The self-condensation of octylsilanetriol is a critical aspect of its chemistry, especially in the presence of water. This process involves the reaction between the silanol groups of adjacent molecules to form siloxane bonds, with the elimination of water. This can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.
Caption: Self-condensation of octylsilanetriol to form dimers and oligomers with the elimination of water.
Surface Modification Workflow
A primary application of octylsilanetriol is the modification of surfaces containing hydroxyl groups, such as silica or metal oxides. This process leverages the condensation reaction between the silanol groups of octylsilanetriol and the surface hydroxyls to form a covalent bond, resulting in a hydrophobic surface.
Caption: A generalized workflow for the modification of a hydroxylated surface using octylsilanetriol.
Applications in Drug Development and Material Science
While specific applications of octylsilanetriol in approved drug formulations are not documented, the principles of its chemistry are relevant to several areas of drug development and material science:
-
Surface Modification of Nanoparticles: Octylsilanetriol and similar alkylsilanetriols can be used to coat inorganic nanoparticles (e.g., silica, titanium dioxide, iron oxide) to render their surface hydrophobic. This can be useful in creating drug delivery systems where the modified nanoparticles are dispersed in an organic phase or to control the interaction of the nanoparticles with biological membranes.
-
Biomaterial Functionalization: The surfaces of biomaterials, such as certain polymers or ceramics, can be modified with octylsilanetriol to alter their surface properties. This could be used to enhance hydrophobicity, reduce protein adsorption (biofouling), or improve the interface between an implant and the surrounding tissue.
-
Chromatography: Alkylsilanes are fundamentally used to create the stationary phases in reverse-phase chromatography. While octylsilanetriol itself may not be the direct reagent, the chemistry of bonding alkyl chains to a silica support is analogous to its surface modification capabilities.
Safety and Handling
Octylsilanetriol is generally considered to be of low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Avoid prolonged or repeated contact with the skin and eyes to prevent irritation.[2] Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from strong acids and bases.[2]
-
Precursor Hazard: The precursor, octyltrichlorosilane, is highly corrosive and reacts violently with water to produce hydrochloric acid.[5] Extreme caution must be exercised when handling this compound.
Conclusion
Octylsilanetriol is an amphiphilic organosilicon compound with a rich and complex chemistry centered around its reactive silanol groups. While its tendency to self-condense presents challenges for its isolation and analysis, this same reactivity is the key to its utility in surface modification. For researchers in drug development and material science, understanding the principles of how octylsilanetriol and similar compounds can be used to tailor the properties of surfaces and interfaces is crucial for the design of new drug delivery systems, biomaterials, and analytical tools. Further research into controlling the condensation process and exploring the interactions of octylsilanetriol-modified surfaces with biological systems will undoubtedly open up new avenues for its application.
References
An In-Depth Technical Guide to the Synthesis of Octylsilanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of octylsilanetriol, a versatile organosilicon compound with significant potential in various scientific and industrial applications. This document details the primary synthetic methodologies, experimental protocols, and challenges associated with its production, with a focus on providing actionable data for professionals in research and development.
Octylsilanetriol, with the chemical formula C₈H₂₀O₃Si, is an organosilicon compound characterized by an eight-carbon alkyl chain attached to a silicon atom bearing three hydroxyl groups.[1][2] This amphiphilic structure, possessing both a hydrophobic octyl tail and a hydrophilic silanetriol head, makes it a valuable surfactant, coating agent, and intermediate in chemical synthesis.[2]
Core Synthesis Pathways
The synthesis of octylsilanetriol is primarily achieved through the hydrolysis of a suitable octylsilane precursor. The two most common methods involve the hydrolysis of octyltrialkoxysilanes and octyltrichlorosilanes. A key challenge in the synthesis is controlling the subsequent condensation of the silanetriol molecules, which can lead to the formation of undesirable polymeric siloxanes.[1]
Hydrolysis of Octyltriethoxysilane
This method involves the reaction of octyltriethoxysilane with water, typically in the presence of an acid or base catalyst, to replace the ethoxy groups with hydroxyl groups. Acid-catalyzed hydrolysis is common and proceeds in a stepwise manner.
Reaction Scheme:
C₈H₁₇Si(OCH₂CH₃)₃ + 3H₂O ⇌ C₈H₁₇Si(OH)₃ + 3CH₃CH₂OH
The reaction rate is influenced by factors such as pH, temperature, and the water-to-silane ratio. For instance, at a pH of 2 and a temperature of 25°C, the half-life for the hydrolysis of triethoxy(octyl)silane is approximately 25 seconds.[1]
Hydrolysis of Octyltrichlorosilane
This is a vigorous and often preferred method due to the high reactivity of the silicon-chlorine bond. Octyltrichlorosilane reacts readily with water to produce octylsilanetriol and hydrochloric acid.[3] This reaction is typically exothermic and requires careful control of the reaction conditions to manage the release of heat and HCl gas.
Reaction Scheme:
C₈H₁₇SiCl₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3HCl
The byproduct, hydrochloric acid, can also act as a catalyst for the subsequent condensation of the silanetriol.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of octylsilanetriol. Due to the inherent instability of octylsilanetriol and its propensity for condensation, precise yield and purity data for the isolated monomer can vary significantly based on the specific experimental conditions and purification methods employed.
| Parameter | Hydrolysis of Octyltriethoxysilane | Hydrolysis of Octyltrichlorosilane | Reference |
| Precursor | Octyltriethoxysilane | Octyltrichlorosilane | [1][2] |
| Byproducts | Ethanol | Hydrochloric Acid | [1][3] |
| Typical Catalyst | Acid (e.g., HCl) or Base | None (autocatalytic) | [1] |
| Reaction Rate | Half-life of ~25s at pH 2, 25°C | Very rapid, exothermic | [1][3] |
| Typical Yield | Variable, dependent on control of condensation | Variable, dependent on control of condensation | |
| Purity | Dependent on purification method | Dependent on purification method |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and isolation of octylsilanetriol. The following are generalized methodologies for the two primary synthesis routes.
Protocol 1: Synthesis via Hydrolysis of Octyltriethoxysilane
Objective: To synthesize octylsilanetriol by the acid-catalyzed hydrolysis of octyltriethoxysilane while minimizing condensation.
Materials:
-
Octyltriethoxysilane
-
Deionized water
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) or another suitable acid catalyst
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a reaction vessel, prepare a solution of octyltriethoxysilane in a suitable solvent like ethanol.
-
Separately, prepare an aqueous solution of the acid catalyst (e.g., dilute HCl). The water-to-silane molar ratio is a critical parameter to control the extent of hydrolysis and condensation.
-
Slowly add the aqueous acid solution to the octyltriethoxysilane solution under vigorous stirring. Maintain a low temperature (e.g., 0-5°C) to control the reaction rate and minimize condensation.
-
Allow the reaction to proceed for a specific duration, which needs to be optimized to favor the formation of the monomeric silanetriol.
-
Quench the reaction by neutralizing the acid catalyst with a suitable base.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to isolate the crude octylsilanetriol.
-
Further purification may be attempted through methods like low-temperature crystallization or chromatography, though these are challenging due to the product's instability.
Protocol 2: Synthesis via Hydrolysis of Octyltrichlorosilane
Objective: To synthesize octylsilanetriol by the controlled hydrolysis of octyltrichlorosilane.
Materials:
-
Octyltrichlorosilane
-
Deionized water
-
A suitable solvent (e.g., a mixture of an organic solvent and water)
-
A base for neutralization (e.g., sodium bicarbonate)
Procedure:
-
In a reaction vessel equipped with a dropping funnel and a gas outlet to vent HCl, place a suitable solvent system.
-
Cool the reaction vessel to a low temperature (e.g., below 0°C).
-
Slowly add octyltrichlorosilane to the solvent system with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction to stir for a short period at low temperature.
-
Carefully neutralize the generated hydrochloric acid with a base.
-
Isolate the octylsilanetriol through extraction with an organic solvent, followed by washing and drying as described in Protocol 1.
-
Solvent removal should be performed with great care to avoid thermal condensation of the product.
Mandatory Visualizations
The synthesis of octylsilanetriol can be visualized through the following diagrams, which illustrate the core reaction pathways and the logical workflow of the synthesis process.
Caption: Primary synthesis pathways for octylsilanetriol.
Caption: General experimental workflow for octylsilanetriol synthesis.
References
An In-depth Technical Guide to Octylsilanetriol (CAS 31176-12-2) for Researchers and Material Scientists
An Introduction to Octylsilanetriol: Properties, Synthesis, and Applications in Surface Modification
Octylsilanetriol, with the CAS number 31176-12-2, is an organosilicon compound belonging to the silanetriol family. It is characterized by an octyl group and three hydroxyl groups attached to a silicon atom. This structure imparts both hydrophobic properties, due to the octyl chain, and the ability to form strong, durable bonds with inorganic substrates through its reactive silanol groups. While not used as a therapeutic agent itself, its utility in modifying the surfaces of biomaterials and delivery systems makes it a compound of interest for drug development professionals and material scientists.
This technical guide provides a comprehensive overview of octylsilanetriol, focusing on its synthesis through the hydrolysis of precursors, its mechanism of surface modification, and relevant safety and toxicological data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 31176-12-2 | [1] |
| Molecular Formula | C8H20O3Si | [1] |
| Molecular Weight | 192.33 g/mol | [1] |
| Appearance | Typically generated in situ as a colorless or light yellow liquid | [2] |
| Solubility | Soluble in water and organic solvents, but tends to self-condense at concentrations above approximately 500 mg/L | [2] |
| Stability | Stable at room temperature, but unstable under strong acid or alkali conditions | [2] |
Synthesis of Octylsilanetriol via Hydrolysis
Octylsilanetriol is most commonly generated in situ through the hydrolysis of its alkoxysilane precursor, triethoxyoctylsilane (CAS 2943-75-1). This reaction is a cornerstone of its application in surface modification.
Experimental Protocol: In Situ Generation of Octylsilanetriol
The following protocol describes a typical acid-catalyzed hydrolysis of triethoxyoctylsilane to generate octylsilanetriol for the surface treatment of textiles.
Materials:
-
Triethoxyoctylsilane (OS)
-
Aminopropyl-terminated polydimethylsiloxane (APT-PDMS) water emulsion (70% w/w water content)
-
Hydrochloric acid (HCl), 0.1 M
-
Stirring apparatus
Procedure:
-
Slowly add 7 g of triethoxyoctylsilane to 30 g of the APT-PDMS water emulsion under continuous stirring at room temperature.
-
To catalyze the hydrolysis-condensation reaction, add 1 mL of 0.1 M hydrochloric acid dropwise to the mixture. Under these conditions, the molar ratio of OS/H2O/HCl is approximately 1:128:0.004.
-
Continue stirring the resulting mixture to ensure the complete hydrolysis of triethoxyoctylsilane to octylsilanetriol and subsequent condensation reactions. The final pH of the reaction mixture will stabilize at around 3 due to the protonation of aminopropyl groups.
Reaction Kinetics
The hydrolysis of triethoxyoctylsilane is a rapid process, with the rate being influenced by pH and temperature.
| Parameter | Value | Conditions | Reference |
| Hydrolysis Half-life (t½) | ≈ 2 hours | 25 °C | [3] |
| Hydrolysis Half-life (t½) | 0.3 - 0.6 hours | pH 7, 25°C | [2] |
The hydrolysis reaction proceeds via a nucleophilic attack of water on the silicon-ethoxy bonds, leading to the formation of octylsilanetriol and ethanol.
Mechanism of Action: Surface Modification
The primary application of octylsilanetriol is in the hydrophobic modification of surfaces. This is achieved through a two-step process involving the initial hydrolysis of the precursor followed by the condensation of the resulting silanol groups with hydroxyl groups on the substrate surface and with other silanol groups.
Condensation and Polymerization
Once formed, the silanol groups of octylsilanetriol are highly reactive and readily undergo condensation reactions. This can occur with hydroxyl groups present on the surface of inorganic materials (e.g., silica, metal oxides) to form stable covalent Si-O-Substrate bonds. Additionally, intermolecular condensation between octylsilanetriol molecules leads to the formation of a cross-linked polysiloxane network (Si-O-Si bonds) on the surface.
This process transforms a hydrophilic surface into a hydrophobic one, with the octyl groups oriented away from the surface, creating a water-repellent layer.
Toxicological Data
The safety of octylsilanetriol is often inferred from studies on its precursor, triethoxycaprylylsilane, as rapid hydrolysis is expected in the presence of moisture. The Cosmetic Ingredient Review (CIR) has assessed the safety of alkoxyl alkyl silanes, and their report provides valuable toxicological data.
| Test | Species | Route | Results | Reference |
| Acute Oral Toxicity (LD50) | Wistar Rats | Oral | > 3500 mg/kg for Trimethoxycaprylylsilane | [4] |
| Acute Oral Toxicity (LD50) | Rats | Oral | > 5110 mg/kg for a related compound | [4] |
| Skin Irritation | Rabbits | Dermal | Moderately irritating for Triethoxycaprylylsilane | [5] |
| Eye Irritation | Rabbits | Ocular | Non-irritating for Trimethoxycaprylylsilane | [5] |
| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Non-mutagenic for Trimethoxycaprylylsilane | [5] |
| Dermal Penetration | Porcine ear skin | In vitro | No penetration detected for a related silane | [4] |
Signs of toxicity observed in acute oral studies with high doses of triethoxycaprylylsilane included effects on the central nervous system such as sluggishness, aggressive behavior, and unsteady gait[5].
Applications in Research and Development
The ability of octylsilanetriol to create stable, hydrophobic surfaces has led to its use in various applications, including:
-
Water-repellent coatings: For textiles, building materials, and glass surfaces[2][3].
-
Surface modification of nanoparticles: To improve their dispersion in organic media and for use in composites[6][7].
-
Biomaterial surface modification: While specific examples for octylsilanetriol are not abundant in the literature, the general principle of silanization is widely used to modify the surfaces of medical implants and devices to control protein adsorption, cellular adhesion, and biocompatibility.
-
Corrosion inhibition: As a component in protective coatings for metals.
Conclusion
Octylsilanetriol, primarily generated from the hydrolysis of triethoxyoctylsilane, is a versatile molecule for creating hydrophobic surfaces. Its mechanism of action through condensation reactions allows for the formation of robust, covalently bound coatings on a variety of inorganic substrates. While not a therapeutic agent, its role in surface modification of materials, potentially including those used in medical devices and drug delivery systems, warrants its consideration by researchers and scientists in the field. The available toxicological data on its precursors suggest a low order of acute toxicity. Future research may further explore its application in the targeted modification of biomaterials to enhance their performance and biocompatibility.
References
- 1. MOLBASE [key.molbase.com]
- 2. Buy Triethoxyoctylsilane | 2943-75-1 | >97% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of Triethoxy(octyl)silane to Octylsilanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of triethoxy(octyl)silane to its corresponding silanetriol, octylsilanetriol. The document details the underlying chemical principles, experimental considerations, and analytical methodologies pertinent to this reaction. Particular emphasis is placed on reaction conditions that favor the formation of the desired silanetriol while mitigating self-condensation side reactions.
Introduction
Triethoxy(octyl)silane is an organosilane that undergoes hydrolysis to form octylsilanetriol and ethanol. This reaction is of significant interest in materials science and surface chemistry, where the resulting silanetriol can be used for surface modification, as a coupling agent, or as a precursor for the synthesis of polysiloxanes. The general chemical equation for the hydrolysis is as follows:
C8H17Si(OC2H5)3 + 3H2O → C8H17Si(OH)3 + 3C2H5OH
The hydrolysis proceeds in a stepwise manner, with the sequential replacement of ethoxy groups with hydroxyl groups. However, the intermediate silanols and the final octylsilanetriol are prone to self-condensation reactions, leading to the formation of siloxane bridges (Si-O-Si) and ultimately polymeric structures.[1] Controlling the reaction conditions is therefore crucial to maximize the yield of the monomeric octylsilanetriol.
Physicochemical Properties
A summary of the relevant physicochemical properties of triethoxy(octyl)silane and its hydrolysis product, octylsilanetriol, is provided in the table below.
| Property | Triethoxy(octyl)silane | Octylsilanetriol |
| CAS Number | 2943-75-1 | 31176-12-2 |
| Molecular Formula | C14H32O3Si | C8H20O3Si |
| Appearance | Colorless liquid | Colorless to light yellow liquid[2] |
| Solubility | Insoluble in water | Soluble in water and organic solvents[2] |
| Stability | Hydrolytically unstable | Stable at room temperature, but unstable under strong acid or alkali conditions[2] |
| Hydrolysis Half-life (pH 7, 25°C) | 0.3 - 0.6 hours[1] | Not Applicable |
Experimental Protocols
While a specific, detailed protocol for the synthesis and isolation of pure octylsilanetriol is not extensively documented in publicly available literature, a general procedure can be derived from studies on the hydrolysis kinetics of alkoxysilanes. The following protocols are based on the principle of utilizing acidic conditions to promote hydrolysis while minimizing self-condensation.[3][4]
Acid-Catalyzed Hydrolysis in an Ethanol/Water Mixture
This protocol is adapted from kinetic studies performed on triethoxy(octyl)silane.[3]
Materials:
-
Triethoxy(octyl)silane (high purity)
-
Ethanol (anhydrous)
-
Deionized water
-
Acid catalyst (e.g., hydrochloric acid or acetic acid)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Temperature control system (oil bath or heating mantle)
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, prepare an 80:20 (w/w) solution of ethanol and deionized water.
-
Purge the system with an inert gas (nitrogen or argon) to minimize the presence of atmospheric moisture and carbon dioxide.
-
Add the acid catalyst to the ethanol/water mixture to achieve the desired pH (e.g., pH 4-5).
-
While stirring, add triethoxy(octyl)silane to the acidic ethanol/water solution. The molar ratio of water to silane should be at least 3:1 to ensure complete hydrolysis.
-
Maintain the reaction mixture at a controlled temperature (e.g., 25°C) and continue stirring.
-
The progress of the hydrolysis can be monitored in-situ using techniques such as 1H, 13C, and 29Si NMR spectroscopy to observe the disappearance of the ethoxy signals and the appearance of silanol and ethanol signals.[3]
-
Upon completion of the hydrolysis (as determined by spectroscopic monitoring), the resulting solution will contain octylsilanetriol, ethanol, water, and the acid catalyst.
Note on Isolation and Purification:
The isolation of pure octylsilanetriol from the reaction mixture is challenging due to its propensity for self-condensation upon removal of the solvent and changes in concentration.[1] A potential, though not explicitly documented, approach would involve:
-
Neutralization of the acid catalyst with a suitable base.
-
Careful removal of ethanol and water under reduced pressure at low temperatures to minimize condensation.
-
Further purification could potentially be attempted by chromatographic methods, though the instability of the silanetriol presents a significant challenge.
Given these challenges, for many applications, the octylsilanetriol is generated and used in-situ without isolation.
Reaction Kinetics and Influencing Factors
The rate of hydrolysis of triethoxy(octyl)silane is significantly influenced by several factors:
-
pH: The hydrolysis is catalyzed by both acids and bases. Under acidic conditions (pH 4-5), the rate of hydrolysis is enhanced, while the rate of self-condensation is relatively slow, favoring the formation of the silanetriol.[3][4] At neutral pH, the hydrolysis is rapid, with a half-life of 0.3 to 0.6 hours at 25°C.[1]
-
Catalyst: The choice of acid or base catalyst can affect the reaction rate.
-
Solvent: The use of a co-solvent like ethanol is common to ensure the miscibility of the silane and water.[3]
-
Temperature: Increasing the temperature generally increases the rate of both hydrolysis and condensation.
-
Water Concentration: A stoichiometric excess of water is required to drive the hydrolysis to completion.
Visualization of the Hydrolysis Pathway and Experimental Workflow
Signaling Pathway of Triethoxy(octyl)silane Hydrolysis
Caption: Stepwise hydrolysis of triethoxy(octyl)silane to octylsilanetriol.
Experimental Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of triethoxy(octyl)silane.
Conclusion
The hydrolysis of triethoxy(octyl)silane to octylsilanetriol is a facile reaction that can be controlled by careful selection of reaction conditions. Acidic catalysis in an alcohol-water medium appears to be the most promising approach to maximize the yield of the desired silanetriol while suppressing the formation of condensation byproducts. Due to the inherent instability of octylsilanetriol, in-situ generation and utilization are often the most practical approaches for its application in further chemical processes or surface modifications. Further research is warranted to develop robust and scalable methods for the isolation and purification of octylsilanetriol.
References
Solubility of Octylsilanetriol in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octylsilanetriol, an organosilicon compound with the chemical formula C8H20O3Si, presents a significant challenge in determining its quantitative solubility in organic solvents. Due to its molecular structure, featuring a hydrophobic octyl group and three hydrophilic silanol groups, it possesses amphiphilic properties. While it is generally considered soluble in many organic solvents, its high reactivity, specifically the tendency of the silanol groups to undergo self-condensation, complicates precise and reproducible solubility measurements. This technical guide provides a comprehensive overview of the available information on the solubility of octylsilanetriol, addresses the challenges in its quantification, and offers insights based on the solubility of its precursor, n-octyltriethoxysilane.
Introduction to Octylsilanetriol
Octylsilanetriol, also known as octyltrihydroxysilane, is an organosilane that finds applications as a surface modifying agent, adhesion promoter, and in the formation of hydrophobic coatings.[1] Its utility is derived from the dual nature of its structure: the long alkyl chain provides hydrophobicity, while the silanol groups can form strong bonds with inorganic substrates and crosslink with each other.
However, it is this reactive nature of the silanol groups that makes the determination of its intrinsic solubility challenging. In the presence of moisture, acids, or bases, octylsilanetriol readily undergoes intermolecular condensation to form siloxane oligomers and polymers. This process alters the chemical identity of the solute, making it difficult to ascertain the solubility of the monomeric form. One report explicitly states that the water solubility of octylsilanetriol cannot be accurately measured due to this tendency to self-condense into highly cross-linked, high molecular weight polymers at concentrations greater than approximately 500 mg/L.[2]
Qualitative Solubility of Octylsilanetriol
General chemical principles and available literature suggest that octylsilanetriol is soluble in a range of organic solvents.[1] The "like dissolves like" principle indicates that the non-polar octyl chain would favor solubility in non-polar solvents, while the polar silanol groups would contribute to solubility in more polar organic solvents.
Based on these principles and information about its precursor, n-octyltriethoxysilane, which is known to be soluble in various organic solvents, the following qualitative solubility profile for octylsilanetriol can be inferred:
-
Alcohols (e.g., ethanol, methanol): Likely to be soluble due to hydrogen bonding interactions between the silanol groups and the hydroxyl groups of the alcohols.
-
Ketones (e.g., acetone): Expected to be a suitable solvent.
-
Ethers (e.g., diethyl ether): Likely to be soluble.
-
Hydrocarbons (e.g., toluene, hexane): The octyl group should promote solubility in these non-polar solvents.
-
Chlorinated Solvents (e.g., dichloromethane): Expected to be soluble.
It is crucial to note that in any of these solvents, the stability of the octylsilanetriol solution will be limited, and condensation reactions may occur over time, leading to the formation of insoluble polysiloxanes.
Quantitative Solubility Data: A Notable Gap
Despite extensive searches of scientific literature, technical data sheets, and patents, no specific quantitative solubility data (e.g., in g/100 mL, mg/mL, or molarity) for octylsilanetriol in organic solvents could be located. This absence of data is a direct consequence of the compound's reactivity and instability in solution, which makes the standardized experimental determination of its solubility limit exceedingly difficult.
To provide some context, the solubility of its precursor, n-octyltriethoxysilane (CAS No. 2943-75-1) , is more readily available and offers some insight into the types of organic solvents that are compatible with the octylsilyl group.
| Precursor Compound | Solvent Type | Solubility |
| n-Octyltriethoxysilane | Common non-polar organic solvents | Soluble |
| n-Octyltriethoxysilane | Various organic solvents | Soluble |
It is important to reiterate that this table represents the solubility of the precursor, n-octyltriethoxysilane, and not octylsilanetriol itself. This information is provided as an indicator of the types of solvents that can solvate the octylsilyl moiety.
Experimental Protocol for Solubility Determination (General Method)
For researchers aiming to determine the apparent solubility of octylsilanetriol under specific conditions, a carefully controlled experimental protocol is required. The following outlines a general approach, with the caveat that results may be influenced by the rate of condensation.
Objective: To determine the apparent solubility of octylsilanetriol in a given organic solvent at a specified temperature.
Materials:
-
Octylsilanetriol (freshly prepared or from a reliable source)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-MS, GC-MS, or NMR)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of octylsilanetriol to a known volume of the anhydrous organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a predetermined period to allow it to reach equilibrium. The time required should be minimized to reduce the extent of condensation.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the set temperature for a short period to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dry, tared vial. This step is critical to remove any suspended microparticles.
-
-
Quantification of Dissolved Solute:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent under controlled conditions (e.g., under a stream of inert gas or in a vacuum oven at a low temperature) to obtain the mass of the dissolved octylsilanetriol.
-
Alternatively, dilute a known aliquot of the filtered solution and analyze it using a suitable analytical technique (e.g., HPLC-MS, GC-MS after derivatization, or NMR with an internal standard) to determine the concentration.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the mass of the dissolved solute and the volume of the solvent.
-
Critical Considerations:
-
Anhydrous Conditions: All solvents and equipment should be scrupulously dried to minimize water-induced condensation of the silanetriol.
-
Inert Atmosphere: Performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can further reduce contact with atmospheric moisture.
-
Time Limitation: The duration of the experiment should be kept as short as possible to minimize the impact of self-condensation on the measurement.
-
Freshness of Solute: Use freshly prepared or sourced octylsilanetriol to ensure its purity and minimize the presence of pre-existing oligomers.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Conclusion
The quantitative solubility of octylsilanetriol in organic solvents remains an area with a significant lack of published data. This is primarily due to the inherent reactivity of its silanol groups, which leads to self-condensation and the formation of oligomeric and polymeric species in solution. While it can be qualitatively described as soluble in a wide range of organic solvents, researchers and professionals in drug development and materials science should be aware of its limited stability in solution. Any experimental determination of its solubility should be conducted under carefully controlled, anhydrous conditions, and the results should be interpreted as the "apparent solubility" under those specific conditions, acknowledging the dynamic nature of the solute. Future research employing in-situ and rapid analytical techniques may be necessary to more accurately characterize the true solubility of monomeric octylsilanetriol.
References
"Silanetriol, octyl-" mechanism of surface modification
An In-depth Technical Guide to Surface Modification with Octyl-silanetriol
Introduction
Octyl-silanetriol is an organosilicon compound that plays a crucial role in surface modification, primarily by rendering surfaces hydrophobic. It is typically generated in situ from the hydrolysis of its precursor, triethoxyoctylsilane. This guide provides a detailed exploration of the chemical mechanisms underpinning the surface modification process, experimental protocols for its application and characterization, and quantitative data on the resulting surface properties. The information is tailored for researchers, scientists, and drug development professionals who leverage surface chemistry to control interfacial properties.
The modification process hinges on the formation of a robust, self-assembled monolayer (SAM) on substrates possessing hydroxyl (-OH) groups, such as glass, silica, and various metal oxides. The octyl group provides a nonpolar, water-repellent interface, while the silanetriol functionality anchors the molecule to the surface through stable covalent bonds.
Core Mechanism of Surface Modification
The surface modification process using octyl-silanetriol's precursor, triethoxyoctylsilane, is a two-step mechanism involving hydrolysis followed by condensation.
2.1 Step 1: Hydrolysis of Triethoxyoctylsilane
The process begins with the hydrolysis of triethoxyoctylsilane in the presence of water. This reaction replaces the three ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH), yielding the reactive octylsilanetriol and ethanol as a byproduct.[1][2] This reaction can be catalyzed by acid or base.[2] The hydrolysis of triethoxyoctylsilane is rapid, with a reported half-life of 0.3 to 2 hours at room temperature and neutral pH.[1][2][3]
The overall hydrolysis reaction is as follows: C8H17Si(OC2H5)3 + 3H2O → C8H17Si(OH)3 + 3C2H5OH
2.2 Step 2: Condensation and Covalent Bond Formation
Following hydrolysis, the newly formed silanol (Si-OH) groups of octylsilanetriol are highly reactive and undergo condensation reactions. There are two primary condensation pathways:
-
Intermolecular Condensation: Octylsilanetriol molecules can condense with each other to form a polymeric siloxane (Si-O-Si) network. This self-condensation becomes significant at concentrations exceeding 500 mg/L, leading to the formation of high molecular weight, cross-linked polymers.[1][3]
-
Surface Condensation: The primary mechanism for surface modification involves the condensation of the silanol groups with hydroxyl groups present on the substrate's surface (e.g., Si-OH on silica or M-OH on a metal oxide). This reaction forms a durable, covalent silicon-oxygen-substrate (Si-O-Substrate) bond, effectively grafting the octyl moiety to the surface.[1][4]
The formation of these covalent bonds ensures a permanent and chemically resistant surface modification.[1]
References
The Formation of Trihydroxy(octyl)silane Self-Assembled Monolayers on Silica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The self-assembly of organosilanes on silica surfaces is a cornerstone of surface functionalization, enabling the precise control of surface properties such as hydrophobicity, biocompatibility, and chemical reactivity. Among these, trihydroxy(octyl)silane is pivotal for creating well-defined, hydrophobic surfaces. This technical guide delves into the core principles, experimental protocols, and characterization of trihydroxy(octyl)silane self-assembled monolayers (SAMs) on silica substrates, providing a comprehensive resource for professionals in research and development.
The Mechanism of Self-Assembly
The formation of a trihydroxy(octyl)silane SAM on a silica (SiO₂) surface is a two-step process involving hydrolysis and condensation. Initially, the precursor, typically an octylalkoxysilane (e.g., octyltriethoxysilane) or octylchlorosilane, undergoes hydrolysis in the presence of trace amounts of water to form trihydroxy(octyl)silane. This reactive intermediate then condenses with the hydroxyl groups (-OH) present on the hydrated silica surface, forming stable silicon-oxygen-silicon (Si-O-Si) covalent bonds. Concurrently, lateral condensation between adjacent trihydroxy(octyl)silane molecules leads to the formation of a cross-linked polysiloxane network, resulting in a dense and stable monolayer.
Experimental Protocols
The successful formation of a high-quality SAM is highly dependent on meticulous experimental execution. The following protocol outlines the key steps for the preparation of trihydroxy(octyl)silane SAMs on silica substrates.
Substrate Preparation
A pristine and activated silica surface is critical for uniform monolayer formation.
-
Cleaning: The silica substrates (e.g., silicon wafers with a native oxide layer, glass slides) are first sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by ethanol, and finally deionized water (10-15 minutes each).
-
Hydroxylation: To ensure a high density of surface hydroxyl groups, the substrates are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes at room temperature. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Rinsing and Drying: Following piranha treatment, the substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon). The substrates should be used immediately for silanization.
Silanization
The silanization process should be carried out in an anhydrous environment to prevent premature polymerization of the silane in solution.
-
Solution Preparation: A solution of the octylsilane precursor (e.g., octyltriethoxysilane) is prepared in an anhydrous solvent, typically toluene, at a concentration of 1-5% (v/v). The use of anhydrous solvents is crucial to control the hydrolysis reaction at the substrate surface.
-
Immersion: The cleaned and dried silica substrates are immersed in the silane solution under an inert atmosphere (e.g., in a glovebox or a desiccator filled with nitrogen or argon).
-
Reaction Time and Temperature: The reaction is typically carried out at room temperature for a duration ranging from a few hours to 24 hours. Kinetic studies have shown that the initial attachment of molecules can be rapid, with surface coverage occurring within approximately 16 minutes, while the reorientation of the alkyl chains to a more ordered, upright state can continue for up to 8.5 hours.[1][2]
-
Rinsing: After the desired reaction time, the substrates are removed from the solution and rinsed sequentially with the anhydrous solvent (e.g., toluene) and then with a more polar solvent like ethanol to remove any physisorbed silane molecules.
-
Curing: The substrates are then cured in an oven at 100-120°C for 1-2 hours to promote further cross-linking within the monolayer and strengthen the covalent bonds to the surface.
Characterization of the Self-Assembled Monolayer
A combination of surface-sensitive techniques is employed to characterize the quality and properties of the resulting SAM.
| Characterization Technique | Parameter Measured | Typical Values/Observations for Octylsilane SAMs |
| Water Contact Angle (WCA) Goniometry | Surface hydrophobicity | Increases from <10° for clean silica to >100° for a dense SAM. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | Initially shows small islands of ~20 nm which coalesce over time to form a smooth monolayer.[1][2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition and molecular orientation | Appearance of C-H stretching peaks (2850-3000 cm⁻¹) and changes in the Si-O-Si region (900-1200 cm⁻¹) confirm silanization.[1] |
| Ellipsometry | Monolayer thickness | Typically in the range of 1-2 nm for a fully formed octylsilane monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Detection of carbon and silicon signals consistent with the octylsilane structure. |
Factors Influencing Monolayer Quality
The quality of the SAM is influenced by several experimental parameters:
-
Water Content: While a thin layer of adsorbed water on the silica surface is necessary for hydrolysis, excess water in the bulk solution can lead to premature silane polymerization and the deposition of aggregates rather than a uniform monolayer.
-
Solvent: The choice of an anhydrous, non-polar solvent like toluene is critical to prevent premature hydrolysis and aggregation of the silane molecules in the solution.
-
Reaction Time: Sufficient time must be allowed for the two-stage process of initial attachment and subsequent reorientation and cross-linking to ensure the formation of a dense, well-ordered monolayer.[1][2]
-
Cleanliness: The presence of contaminants on the substrate surface can inhibit the uniform self-assembly of the silane molecules, leading to defects in the monolayer.
By carefully controlling these parameters, researchers can reproducibly generate high-quality trihydroxy(octyl)silane SAMs on silica surfaces, providing a robust platform for a wide range of applications in drug development, biosensing, and materials science.
References
The Foundation of Hydrophobic Surfaces: A Technical Guide to Octyl-Silanetriol Precursors
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The pursuit of creating highly water-repellent surfaces is a cornerstone of advanced materials science, with applications ranging from self-cleaning coatings to specialized biomedical devices. At the forefront of this technology is the use of silane-based precursors, among which octyl-silanetriol, and its common laboratory precursor octyltriethoxysilane, stands out for its ability to form robust and effective hydrophobic coatings. This technical guide delves into the core principles of using octyl-silanetriol as a building block for these functional surfaces, providing a comprehensive overview of the underlying chemistry, detailed experimental protocols, and key performance data.
The Chemistry of Hydrophobicity: From Precursor to Performance
The journey from a liquid precursor to a solid, water-repellent coating is a fascinating interplay of chemical reactions. The process begins with an alkoxysilane, in this case, n-octyltriethoxysilane (OTES), which serves as the stable, commercially available starting material. The key to its transformation into a surface-modifying agent lies in the processes of hydrolysis and condensation.
The Two-Step Reaction: Hydrolysis and Condensation
The formation of a durable hydrophobic layer from OTES is a two-stage process:
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of the octyltriethoxysilane molecule are replaced by hydroxyl groups (-OH), yielding octyl-silanetriol (C8H17Si(OH)3) and ethanol as a byproduct. This reaction is often catalyzed by an acid or a base to control the reaction rate.[1]
-
Condensation: The newly formed, highly reactive silanol groups of the octyl-silanetriol molecules can then react with each other (intermolecular condensation) to form stable siloxane bonds (Si-O-Si). This process results in the formation of a cross-linked polysiloxane network.[2] Simultaneously, these silanol groups can also react with hydroxyl groups present on the surface of a substrate (e.g., glass, silicon wafer), covalently bonding the hydrophobic octyl groups to the surface.
The long, nonpolar octyl chains (C8H17) are oriented away from the substrate, creating a low-energy surface that repels water.
Quantitative Performance Metrics
The effectiveness of a hydrophobic coating is primarily quantified by its water contact angle. A higher contact angle indicates greater hydrophobicity. The following tables summarize key performance data for coatings derived from octyltriethoxysilane.
Table 1: Water Contact Angles of Octyltriethoxysilane-Based Coatings on Glass
| Substrate | Coating Method | Catalyst | Contact Angle (°) | Reference |
| Glass | Self-Assembled Monolayer | n-Butylamine | ~103 | [3] |
| Glass Slides | Silanization | Hydrochloric Acid | 96 - 100.3 | [4] |
Table 2: Performance of Modified Mesoporous Silica Particles with Octyltriethoxysilane
| Reaction Temperature (°C) | Graft Amount (%) | Contact Angle (°) |
| 25 | 33.24 | 102.1 |
| 40 | 44.37 | 43.8 |
Note: In this specific study with mesoporous silica particles, the contact angle decreased at higher reaction temperatures, a phenomenon attributed to the specific surface chemistry and morphology of the substrate.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of hydrophobic coatings using octyltriethoxysilane on a glass substrate.
Materials and Reagents
-
Glass slides or silicon wafers
-
n-Octyltriethoxysilane (OTES)
-
Toluene, anhydrous
-
n-Butylamine (catalyst)
-
Ethanol, absolute
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H2SO4)
-
Hydrogen peroxide (H2O2)
-
Nitrogen gas, high purity
Substrate Cleaning (Piranha Solution Method)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Prepare the piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide.
-
Immerse the glass slides in the piranha solution for 10-15 minutes.
-
Carefully remove the slides and rinse them extensively with deionized water.
-
Rinse the slides with absolute ethanol.
-
Dry the slides under a stream of high-purity nitrogen gas.
Formation of the Self-Assembled Monolayer (SAM)
-
Prepare a solution of 1% (v/v) octyltriethoxysilane and a catalytic amount of n-butylamine in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the OTES solution.
-
Allow the self-assembly process to proceed for 8 to 24 hours at room temperature in a sealed container to prevent moisture contamination.[5][6]
-
After the immersion period, remove the slides from the solution.
-
Rinse the slides thoroughly with absolute ethanol to remove any unreacted silane.
-
Dry the coated slides with a stream of high-purity nitrogen gas.
Visualizing the Process
To better understand the chemical transformations and experimental procedures, the following diagrams have been generated.
Caption: The hydrolysis of octyltriethoxysilane to octyl-silanetriol and subsequent condensation.
Caption: Step-by-step workflow for creating a hydrophobic surface using octyltriethoxysilane.
Durability and Stability of the Coating
The covalent bonding of the silane to the substrate and the cross-linked nature of the polysiloxane network impart significant durability to the hydrophobic coating. While specific quantitative data for the abrasion and chemical resistance of octyl-silanetriol coatings are not extensively tabulated in the literature, silane-based coatings are generally known for their robustness. Factors influencing durability include the density of the self-assembled monolayer, the degree of cross-linking, and the nature of the substrate. Further research is warranted to quantify the long-term performance of these coatings under various environmental stressors.
Conclusion
Octyl-silanetriol, generated in situ from its octyltriethoxysilane precursor, is a highly effective agent for the creation of hydrophobic surfaces. The straightforward hydrolysis and condensation chemistry, coupled with well-established experimental protocols, makes this a versatile and reliable method for researchers and professionals in various scientific and industrial fields. The resulting low-energy surfaces offer excellent water repellency, paving the way for innovations in materials science and technology.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) Formation of ots self-assembled monolayer on glass surface investigated by AFM (2000) | Xu Guo-hua | 9 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Octylsilanetriol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of octylsilanetriol self-assembled monolayers (SAMs), from the fundamental principles of their formation to their characterization and applications in research and drug development.
Introduction to Octylsilanetriol and Self-Assembled Monolayers
Octylsilanetriol (C8H17Si(OH)3) is an organosilicon compound featuring an eight-carbon alkyl chain and three hydroxyl groups attached to a central silicon atom.[1] These molecules are the fundamental building blocks for creating octylsilane self-assembled monolayers, which are highly ordered, single-molecule-thick films that spontaneously form on suitable substrates.[1] The formation of these robust monolayers is driven by the covalent bonding between the silanol groups of octylsilanetriol and hydroxylated surfaces, such as silicon wafers with a native oxide layer, glass, quartz, and various metal oxides.[2]
The octyl group provides a hydrophobic character to the surface, making these SAMs valuable for applications requiring control over surface energy and wettability. In the context of drug development and biomedical research, octylsilanetriol SAMs offer a versatile platform for studying protein adsorption, cell adhesion, and for creating biocompatible coatings.
Mechanism of SAM Formation
The formation of an octylsilanetriol SAM is a two-step process involving the hydrolysis of a precursor molecule followed by the condensation of the resulting silanetriol onto the substrate. The most common precursor is an octylalkoxysilane, such as octyltriethoxysilane.
Step 1: Hydrolysis
In the presence of trace amounts of water, the alkoxy groups of the octyltriethoxysilane precursor hydrolyze to form reactive silanol groups, yielding octylsilanetriol. This step is crucial and the amount of water in the reaction environment must be carefully controlled to prevent premature polymerization in solution.[3]
Step 2: Condensation
The newly formed octylsilanetriol molecules then adsorb onto the hydroxylated substrate. This is followed by a condensation reaction where covalent siloxane (Si-O-Si) bonds are formed between the silanol groups of the octylsilanetriol and the hydroxyl groups on the substrate surface. Lateral condensation between adjacent adsorbed molecules also occurs, creating a cross-linked, stable monolayer.[4]
Quantitative Data on Alkylsilane SAMs
The following tables summarize typical quantitative data for short-chain alkylsilane SAMs, including octylsilane derivatives, on silicon substrates. It is important to note that these values can vary depending on the specific precursor, deposition method, and substrate preparation.
Table 1: Contact Angle Measurements
| Alkylsilane SAM | Water Contact Angle (Advancing) | Reference |
| Octylsilane | ~103° | [5] |
| Octadecylsilane (OTS) | ~110° | [6] |
Table 2: Monolayer Thickness
| Alkylsilane SAM | Technique | Typical Thickness (nm) | Reference |
| Octylsilane | Ellipsometry | ~1.2 | [7] |
| Octadecylsilane (OTS) | Ellipsometry | ~2.5 | [4][8] |
| Octadecylsilane (OTS) | X-ray Reflectivity | ~2.3 | [9] |
Table 3: Surface Coverage
| Alkylsilane SAM | Technique | Typical Surface Coverage (molecules/cm²) | Reference |
| Aminopropylsilane | XPS | ~3 x 1014 | [4] |
| Thiol on Gold (for comparison) | Chronocoulometry | 1.29 x 1013 | [10] |
Experimental Protocols
Substrate Preparation: Cleaning of Silicon Wafers (RCA Method)
A pristine, hydroxylated surface is critical for the formation of a high-quality SAM. The RCA cleaning procedure is a standard method for cleaning silicon wafers.
Materials:
-
Silicon wafers
-
SC-1 solution (NH₄OH : H₂O₂ : DI Water = 1:1:5)
-
SC-2 solution (HCl : H₂O₂ : DI Water = 1:1:6)
-
Dilute hydrofluoric acid (DHF) solution
-
Deionized (DI) water (resistivity ≥18 MΩ·cm)
-
Nitrogen gas
-
Teflon or quartz wafer carriers
Procedure:
-
Pre-cleaning: If the wafers have visible organic residues, immerse them in acetone or ethanol in an ultrasonic bath for 5-10 minutes. Rinse thoroughly with DI water.
-
SC-1 Clean: Immerse the wafers in the SC-1 solution at 70-80°C for 10-15 minutes to remove organic contaminants and particles.
-
DI Water Rinse: Thoroughly rinse the wafers with DI water.
-
DHF Dip (Optional): To remove the native oxide layer, dip the wafers in a DHF solution for 1-2 minutes. This step should be followed by immediate and thorough DI water rinsing. For SAM deposition, a thin, uniform oxide layer is desired, so this step can be followed by a controlled re-oxidation or the use of the native oxide layer formed upon exposure to air.
-
SC-2 Clean: Immerse the wafers in the SC-2 solution at 70-80°C for 10-15 minutes to remove metallic ions.
-
Final DI Water Rinse: Rinse the wafers extensively with DI water.
-
Drying: Dry the wafers using a stream of high-purity nitrogen gas. The cleaned wafers should be used immediately for SAM deposition.
Synthesis of Octylsilanetriol Precursor (Octyltriethoxysilane)
Octyltriethoxysilane can be synthesized via the hydrosilylation of 1-octene with triethoxysilane.
Materials:
-
1-octene
-
Triethoxysilane
-
Karstedt's catalyst
-
Acidic promoter
Procedure:
-
The reaction is typically carried out by adding triethoxysilane to 1-octene in the presence of Karstedt's catalyst and an acidic promoter.[11]
-
The optimal reaction conditions are a temperature of 90-100°C with a controlled drop time of triethoxysilane of about 1.5 hours.[11]
-
The product, n-octyltriethoxysilane, can be purified and its structure confirmed using techniques like ¹H-NMR and gas chromatography.[11]
Octylsilanetriol SAM Formation: Solution-Phase Deposition
This is a common and straightforward method for forming SAMs.[3]
Materials:
-
Cleaned, hydroxylated substrates (e.g., silicon wafers)
-
Octyltriethoxysilane
-
Anhydrous toluene
-
Nitrogen or argon atmosphere (glove box or Schlenk line)
Procedure:
-
Prepare a 1% (v/v) solution of octyltriethoxysilane in anhydrous toluene inside a glove box or under an inert atmosphere to minimize water content.
-
Immerse the cleaned substrates in the silane solution.
-
Allow the deposition to proceed for 2-24 hours at room temperature. The optimal time can be determined experimentally.
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Rinse with ethanol and then DI water.
-
Dry the substrates with a stream of nitrogen.
-
(Optional) Bake the coated substrates at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.
Octylsilanetriol SAM Formation: Vapor-Phase Deposition
Vapor-phase deposition can produce highly uniform and reproducible monolayers.[12]
Materials:
-
Cleaned, hydroxylated substrates
-
Octyltriethoxysilane
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
Procedure:
-
Place the cleaned substrates inside a vacuum chamber or desiccator.
-
Place a small, open vial containing a few drops of octyltriethoxysilane in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low pressure.
-
The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 70-100°C) for several hours.[13][14]
-
After the deposition period, vent the chamber with an inert gas.
-
Remove the coated substrates and rinse with a suitable solvent like toluene or ethanol to remove any excess silane.
-
Dry the substrates with a stream of nitrogen.
Characterization Techniques
Several surface-sensitive techniques are employed to verify the formation and quality of octylsilanetriol SAMs.
-
Contact Angle Goniometry: This technique measures the angle a liquid droplet makes with the surface. For a hydrophobic octylsilane SAM, a high water contact angle (typically >100°) indicates the successful formation of a dense monolayer.[6]
-
Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films. It is a non-destructive method to confirm the presence of the monolayer and measure its thickness with sub-nanometer resolution.[7][8]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to assess the uniformity and smoothness of the SAM and to identify any defects or aggregates.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface.[15] It can be used to confirm the presence of silicon, carbon, and oxygen from the SAM and to estimate the surface coverage.[10][16]
Applications in Research and Drug Development
The ability to precisely control surface properties makes octylsilanetriol SAMs valuable in various biomedical applications.
-
Controlling Protein Adsorption: The hydrophobic surface of an octylsilane SAM can be used to study the fundamentals of protein adsorption to hydrophobic surfaces.[17] Conversely, by creating mixed monolayers with hydrophilic moieties, protein adsorption can be minimized, which is crucial for developing non-fouling surfaces for biosensors and medical implants.[6][18]
-
Cell Adhesion Studies: SAMs provide well-defined surfaces for investigating the adhesion and proliferation of cells. The hydrophobicity of octylsilane SAMs can be used to modulate cell attachment.
-
Drug Delivery: While not a direct drug carrier itself, octylsilanetriol can be used to functionalize nanoparticles or other drug delivery systems. The hydrophobic surface can influence the loading and release of hydrophobic drugs.[19]
-
Improving Biocompatibility: The surface properties of medical devices and implants are critical for their biocompatibility.[20] Octylsilanetriol SAMs can be used to create defined surface chemistries to study and improve the interaction of materials with biological systems.[21]
References
- 1. chembk.com [chembk.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. details | Park Systems [parksystems.com]
- 8. ias.ac.in [ias.ac.in]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 18. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. Silane coupler effects on titanium surface modification and biocompatibility [cjter.com]
Methodological & Application
Application Notes and Protocols for Creating Hydrophobic Surfaces with Octyl-silanetriol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the creation of hydrophobic surfaces using octyl-silanetriol. This procedure is critical for various applications in research and drug development, including the modification of microfluidic devices, the preparation of self-cleaning surfaces, and the prevention of non-specific protein adsorption.
Introduction
Surface modification to impart hydrophobicity is a crucial technique in many scientific disciplines. Octyl-silanetriol is a popular reagent for this purpose due to its ability to form a stable, self-assembled monolayer (SAM) on hydroxylated surfaces. The octyl group provides the desired hydrophobicity, while the silanetriol headgroup reacts with surface hydroxyl groups to form a covalent Si-O-Si bond, ensuring a durable coating. This process transforms a hydrophilic surface into a hydrophobic one, significantly increasing the water contact angle.
Quantitative Data Summary
The effectiveness of the hydrophobic treatment can be quantified by measuring the water contact angle. The following table summarizes typical contact angle values obtained on silicon dioxide surfaces treated with octyl-group-containing silanes.
| Substrate | Silane Treatment | Water Contact Angle (°) | Reference |
| SiO2 | Untreated | 25 | [1] |
| SiO2 | Octyltriethoxysilane (OTS-8) | 99 | [1] |
| SiO2 | Octadecyltrichlorosilane (OTS-18) | 105 ± 2 | [1] |
Note: Octyltriethoxysilane is a common precursor to octyl-silanetriol, which is formed upon hydrolysis.
Experimental Protocol
This protocol details the steps for the preparation of hydrophobic surfaces using an octyl-silanetriol precursor, n-octyltriethoxysilane. The octyltriethoxysilane hydrolyzes in the presence of water to form octyl-silanetriol in situ, which then reacts with the surface.
Materials
-
n-Octyltriethoxysilane (or a pre-hydrolyzed octyl-silanetriol solution)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Hydrochloric acid (HCl, 37%)
-
Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers)
-
Beakers and Petri dishes
-
Nitrogen or argon gas stream
-
Oven
Solution Preparation
-
Prepare a 1% (w/w) solution of n-octyltriethoxysilane in isopropanol. For example, to prepare 100 g of solution, add 1 g of n-octyltriethoxysilane to 99 g of isopropanol.
-
To this solution, add 2 wt% of deionized water and 0.2 wt% of 37% hydrochloric acid. The acid catalyzes the hydrolysis of the ethoxy groups to form the reactive silanetriol groups.
-
Stir the solution gently for a few minutes to ensure homogeneity.
Substrate Preparation
-
Clean the substrates thoroughly to ensure the presence of surface hydroxyl groups. A common procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
For silicon-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for aggressive cleaning and hydroxylation. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
After cleaning, rinse the substrates extensively with deionized water.
-
Dry the substrates under a stream of nitrogen or argon gas and then place them in an oven at 110-120 °C for at least 30 minutes to remove any adsorbed water.
Surface Modification Procedure
-
Immerse the cleaned and dried substrates in the prepared octyl-silanetriol solution for 1 hour at room temperature. Ensure the entire surface to be modified is in contact with the solution.
-
After the immersion period, remove the substrates from the solution.
-
Rinse the substrates with isopropanol to remove any unreacted silane.
-
Dry the substrates with a gentle stream of nitrogen or argon gas.
-
To complete the condensation reaction and form a stable monolayer, bake the coated substrates in an oven at 110-120 °C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before use.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the protocol for creating a hydrophobic surface.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Octyl-Silanetriol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The surface functionalization of nanoparticles with octyl-silanetriol, an organosilane, is a critical process for tailoring their physicochemical properties for a wide range of applications in drug delivery, diagnostics, and material science. This process imparts a hydrophobic octyl chain to the nanoparticle surface, fundamentally altering its interaction with biological and chemical environments. The underlying mechanism involves the hydrolysis of the silanetriol's alkoxy groups to form reactive silanol groups, which then condense with the hydroxyl groups present on the surface of many inorganic nanoparticles (e.g., silica, iron oxide, titania), forming stable siloxane bonds (Si-O-Si).
The primary application of this functionalization is to render hydrophilic nanoparticles hydrophobic. This is particularly useful for:
-
Improving dispersibility in non-polar solvents and polymer matrices: This is crucial for the development of nanocomposites with enhanced mechanical or optical properties.
-
Creating controlled-release drug delivery systems: The hydrophobic surface can modulate the release kinetics of encapsulated drugs.
-
Enhancing cellular uptake: The modified surface can interact more readily with lipid-based cell membranes.
-
Developing novel biosensors: Functionalized nanoparticles can be used to create specific recognition sites for target molecules.
The success of the functionalization is dependent on several factors, including the reaction conditions (temperature, time), solvent system, and the concentration of the silane coupling agent. Proper characterization of the functionalized nanoparticles is essential to confirm the presence and uniformity of the octyl-silane coating.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with an octyl-alkoxysilane. The data is compiled from studies on various nanoparticle systems and serves as a reference for expected outcomes.
| Parameter | Before Functionalization (Typical Values) | After Functionalization with Octyl-Silane (Typical Values) | Characterization Technique | Significance of Change |
| Hydrodynamic Diameter | Varies with nanoparticle type (e.g., 10-100 nm) | Slight increase (e.g., 5-20 nm increase) | Dynamic Light Scattering (DLS) | Indicates the presence of the organic coating on the nanoparticle surface. |
| Zeta Potential | Negative (e.g., -15 to -40 mV) for silica or iron oxide in neutral pH | Less negative or near neutral (e.g., -5 to +5 mV) | DLS / Electrophoretic Light Scattering | Confirms the masking of surface hydroxyl groups by the non-polar octyl chains. |
| Surface Wettability | Hydrophilic (Water contact angle < 90°) | Hydrophobic (Water contact angle > 90°) | Contact Angle Goniometry | Demonstrates the successful hydrophobization of the nanoparticle surface. |
| Adsorption Capacity | Low for hydrophobic molecules | Significantly increased for hydrophobic molecules (e.g., 87.83 mg/g for ciprofloxacin)[1] | UV-Vis Spectroscopy / Chromatography | Highlights the altered surface chemistry and its potential for specific molecular interactions. |
| pH at Point of Zero Charge (pHpzc) | Low (e.g., pH 2-4 for silica) | Shifted towards neutral (e.g., pH 6.01)[1] | Potentiometric Titration | Indicates a change in the surface charge characteristics due to the silane coating. |
Experimental Protocols
Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles
This protocol is adapted from methodologies for functionalizing superparamagnetic iron oxide nanoparticles (SPIONs) with n-octyltriethoxysilane.
Materials:
-
Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
-
Ethanol (Absolute)
-
Deionized Water
-
Octyl-silanetriol (or a suitable precursor like n-octyltriethoxysilane)
-
Ultrasonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse 300 mg of SPIONs in 20 mL of a 1:1 (v/v) ethanol-water solution.
-
Sonication: Sonicate the dispersion for 15-30 minutes to ensure deagglomeration and uniform distribution of the nanoparticles.
-
Silane Addition: While stirring vigorously, add a predetermined amount of octyl-silanetriol to the nanoparticle suspension. The optimal amount should be determined empirically but a starting point is a 1-5% (v/v) solution.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Washing: After the reaction, collect the functionalized nanoparticles using a strong magnet and decant the supernatant.
-
Purification: Resuspend the nanoparticles in absolute ethanol and sonicate for 10 minutes. Repeat the magnetic separation and washing step three times with ethanol to remove any unreacted silane and by-products.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Characterization: Characterize the dried hydrophobic nanoparticles using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of C-H and Si-O-Si bonds, DLS for size and zeta potential, and contact angle measurements to assess hydrophobicity.
Protocol 2: Surface Functionalization of Silica Nanoparticles
This protocol outlines a general procedure for the surface modification of silica nanoparticles with octyl-silanetriol.
Materials:
-
Silica Nanoparticles (e.g., prepared by the Stöber method)
-
Toluene (Anhydrous)
-
Octyl-silanetriol
-
Reflux setup with a condenser
-
Inert gas (Nitrogen or Argon)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse a known amount of silica nanoparticles in anhydrous toluene.
-
Inert Atmosphere: Place the suspension in a reaction flask and purge with an inert gas for 15-20 minutes to remove oxygen and moisture.
-
Silane Addition: Introduce the desired amount of octyl-silanetriol into the reaction flask under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with constant stirring.
-
Cooling and Washing: After the reaction, allow the mixture to cool to room temperature. Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Purification: Discard the supernatant and wash the nanoparticle pellet with fresh toluene. Repeat the centrifugation and washing steps three times.
-
Drying: Dry the purified nanoparticles under vacuum.
-
Characterization: Analyze the resulting nanoparticles to confirm successful functionalization.
Visualizations
References
Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using Octylsilanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They are a powerful tool for tailoring the surface properties of materials, with wide-ranging applications in fields such as biosensing, drug delivery, and medical implant technology. Octylsilanetriol-based SAMs, in particular, provide a robust and reliable method for creating hydrophobic surfaces on hydroxylated substrates like silica, glass, and silicon wafers.
This document provides detailed application notes and experimental protocols for the formation and characterization of self-assembled monolayers using octylsilanetriol. The precursor for this process is typically an octylalkoxysilane, such as octyltriethoxysilane, which hydrolyzes in the presence of water to form the reactive octylsilanetriol. This is then able to covalently bond with surface hydroxyl groups to form a dense and stable monolayer.
Data Presentation
The following tables summarize key quantitative data for octylsilane SAMs, derived from experimental studies on closely related systems. These values provide a benchmark for the expected characteristics of a well-formed octylsilanetriol monolayer.
| Parameter | Typical Value | Method of Measurement | Notes |
| Water Contact Angle | 99° - 106° | Goniometry | A high water contact angle is indicative of a hydrophobic surface, suggesting a well-ordered and densely packed monolayer. The exact value can be influenced by the substrate and preparation conditions. |
| Monolayer Thickness | ~1.0 - 1.2 nm | Ellipsometry, X-ray Reflectivity | The thickness of an octylsilane SAM is expected to be slightly less than that of an octadecylsilane (C18) SAM. The value is consistent with the length of the octyl (C8) alkyl chain. |
| Surface Roughness (RMS) | 0.16 nm - 0.67 nm | Atomic Force Microscopy (AFM) | The root mean square (RMS) roughness can vary with deposition time and conditions. A lower value generally indicates a more uniform and well-ordered monolayer. |
Experimental Protocols
Materials and Reagents
-
Substrates (e.g., silicon wafers, glass slides)
-
Octyltriethoxysilane (precursor to octylsilanetriol)
-
Anhydrous Toluene (or other suitable organic solvent)
-
Ethanol
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (for drying)
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and hydrophilic substrate surface is crucial for the formation of a high-quality SAM.
-
Sonication: Place the substrates in a beaker with ethanol and sonicate for 15 minutes to remove organic contaminants.
-
Rinsing: Rinse the substrates thoroughly with DI water.
-
Piranha Etching (for silicon/glass):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a fume hood.
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide.
-
Immerse the substrates in the piranha solution for 30-60 minutes. This will remove any remaining organic residues and create a fresh, hydroxylated surface.
-
-
Final Rinsing: Remove the substrates from the piranha solution with extreme care and rinse them extensively with DI water.
-
Drying: Dry the substrates under a stream of nitrogen gas. The cleaned substrates should be used immediately for SAM formation.
Protocol 2: Octylsilanetriol SAM Formation
This protocol describes the formation of the SAM from an octyltriethoxysilane precursor in a solution phase. The octyltriethoxysilane will hydrolyze in the presence of trace water to form octylsilanetriol in situ.
-
Solution Preparation: Prepare a 1-5 mM solution of octyltriethoxysilane in anhydrous toluene. The presence of a small, controlled amount of water is necessary for the hydrolysis of the ethoxy groups. Ambient humidity is often sufficient, but for more controlled experiments, a specific amount of water can be added to the solvent.
-
Immersion: Immerse the cleaned and dried substrates into the octyltriethoxysilane solution. The immersion should be carried out in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize uncontrolled polymerization in the solution.
-
Incubation: Allow the substrates to incubate in the solution for a period of 2 to 24 hours. Kinetic studies have shown that a significant portion of the monolayer forms within the first 8.5 hours.[1]
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.
-
Curing: To promote the formation of a stable siloxane network, the coated substrates can be cured by baking them in an oven at 110-120°C for 10-15 minutes.
-
Final Cleaning: Sonicate the cured substrates in ethanol for 5 minutes to remove any remaining unbound silane.
-
Drying: Dry the final SAM-coated substrates under a stream of nitrogen gas.
Characterization Techniques
Water Contact Angle (WCA) Measurement
-
Purpose: To assess the hydrophobicity of the surface and infer the quality of the SAM.
-
Procedure: Place a small droplet of DI water on the surface of the SAM-coated substrate. Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet. A high contact angle (typically >95°) indicates a successful hydrophobic SAM formation.
Atomic Force Microscopy (AFM)
-
Purpose: To visualize the surface morphology and measure the roughness of the SAM.
-
Procedure: Operate the AFM in tapping mode to obtain topographical images of the surface. The images can reveal the presence of a uniform monolayer, as well as any defects or aggregates. The root mean square (RMS) roughness can be calculated from these images to provide a quantitative measure of surface smoothness.
X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the octylsilane monolayer.
-
Procedure: Acquire high-resolution XPS spectra of the C 1s and Si 2p regions. The C 1s spectrum should show a prominent peak corresponding to the C-C and C-H bonds of the octyl chain. The Si 2p spectrum can be used to analyze the silicon-oxygen bonding at the substrate-monolayer interface.
Visualizations
Experimental Workflow
Caption: Experimental workflow for SAM formation and characterization.
SAM Formation Mechanism
Caption: Mechanism of octylsilanetriol SAM formation.
References
Application of Octyl-Silanetriol in Chromatography Column Packing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of octyl-silanetriol in the preparation of C8 reversed-phase chromatography columns. It includes detailed protocols for the synthesis of the stationary phase, column packing procedures, and application notes demonstrating the performance of these columns in the separation of pharmaceuticals and biomolecules.
Introduction
Octyl-silanetriol is an organosilicon compound with the chemical formula C8H20O3Si. In chromatography, it serves as a precursor to the widely used C8 (octyl) stationary phase. When bonded to a silica support, the octyl chains create a moderately hydrophobic surface, making C8 columns ideal for reversed-phase chromatography.[1] Compared to the more hydrophobic C18 (octadecyl) phases, C8 columns offer several advantages, including faster analysis times and improved selectivity for moderately polar to nonpolar compounds. This makes them particularly valuable in high-throughput screening, routine quality control, and the analysis of a diverse range of analytes, from small molecule drugs to peptides and proteins.
I. Synthesis of Octyl-Modified Silica Stationary Phase
The preparation of a C8 stationary phase involves the chemical bonding of an octyl silane, such as octyl-silanetriol or its precursors like octyltriethoxysilane, to the surface of silica gel particles. The following protocols outline the synthesis of the silane reagent and its subsequent immobilization on the silica support.
Protocol 1: Synthesis of n-Octyltriethoxysilane
n-Octyltriethoxysilane is a common precursor for creating C8 stationary phases. It can be synthesized via the hydrosilylation of 1-octene with triethoxysilane.
Materials:
-
1-octene
-
Triethoxysilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Acidic promoter
-
Anhydrous toluene (solvent)
-
Nitrogen gas supply
Procedure:
-
Set up a reaction flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Purge the system with dry nitrogen to ensure an inert atmosphere.
-
Add 1-octene and anhydrous toluene to the reaction flask.
-
In the dropping funnel, prepare a solution of triethoxysilane in anhydrous toluene.
-
Add the Karstedt's catalyst and the acidic promoter to the reaction flask.
-
Heat the reaction mixture to 90-100°C.
-
Add the triethoxysilane solution dropwise from the dropping funnel to the reaction flask over a period of 1.5 hours.[2]
-
After the addition is complete, continue to stir the reaction mixture at 90-100°C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using gas chromatography (GC) to confirm the formation of n-octyltriethoxysilane.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.
Logical Relationship: Synthesis of n-Octyltriethoxysilane
Caption: Synthesis of n-octyltriethoxysilane via hydrosilylation.
Protocol 2: Surface Modification of Silica Gel with Octyltriethoxysilane
This protocol describes the process of bonding the synthesized n-octyltriethoxysilane to the surface of silica gel particles.
Materials:
-
High-purity silica gel (e.g., 5 µm particle size, 100 Å pore size)
-
n-Octyltriethoxysilane
-
Anhydrous toluene
-
Methanol
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Silica Activation:
-
Wash the silica gel with deionized water and then with methanol to remove any impurities.
-
Dry the silica gel in an oven at 120°C for at least 4 hours to remove adsorbed water and activate the surface silanol groups.
-
-
Silanization Reaction:
-
Suspend the activated silica gel in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Purge the system with dry nitrogen.
-
Add n-octyltriethoxysilane to the silica suspension. The amount of silane used will depend on the desired surface coverage.
-
Reflux the mixture with stirring for 8-12 hours under a nitrogen atmosphere.
-
-
Washing and Capping:
-
After the reaction, cool the mixture and filter the modified silica gel.
-
Wash the silica gel sequentially with toluene, methanol, and deionized water to remove any unreacted silane and byproducts.
-
To cap any remaining unreacted silanol groups, the silica can be further treated with a short-chain silane like trimethylchlorosilane (end-capping).
-
-
Drying and Storage:
-
Dry the final octyl-modified silica gel under vacuum at 60-80°C.
-
Store the dried stationary phase in a desiccator until it is ready to be packed into a column.
-
Experimental Workflow: Surface Modification of Silica
Caption: Workflow for silica surface modification.
II. Chromatography Column Packing Protocol
Proper packing of the stationary phase into the column hardware is critical for achieving high efficiency and reproducible separations.
Protocol 3: Packing a C8 HPLC Column
Materials and Equipment:
-
Octyl-modified silica stationary phase
-
Empty stainless steel HPLC column (e.g., 150 mm x 4.6 mm)
-
Column packing pump
-
Slurry reservoir
-
Packing solvent (e.g., isopropanol or a mixture of isopropanol and hexane)
-
HPLC system for testing
Procedure:
-
Slurry Preparation:
-
Weigh the required amount of C8 stationary phase for the specific column dimensions.
-
In a beaker, create a slurry by suspending the stationary phase in the packing solvent. The slurry should have a uniform consistency.
-
Degas the slurry using an ultrasonic bath for 10-15 minutes to remove any dissolved air.
-
-
Column Packing:
-
Attach the slurry reservoir to the top of the empty HPLC column.
-
Pour the degassed slurry into the reservoir.
-
Connect the outlet of the column packing pump to the slurry reservoir.
-
Begin pumping the packing solvent through the column at a low flow rate, gradually increasing to the final packing pressure (typically 5,000-8,000 psi for a 4.6 mm ID column).
-
Maintain the packing pressure for at least 3-5 column volumes of the packing solvent to ensure a stable and densely packed bed.
-
-
Column Equilibration and Testing:
-
Once packing is complete, gradually reduce the pressure and stop the pump.
-
Carefully disconnect the slurry reservoir and clean the column inlet.
-
Install the column on an HPLC system.
-
Flush the column with a solvent that is miscible with the packing solvent and the mobile phase to be used for analysis (e.g., isopropanol, then methanol or acetonitrile).
-
Equilibrate the column with the desired mobile phase until a stable baseline is achieved.
-
Evaluate the column performance by injecting a standard test mixture and measuring parameters such as theoretical plates, peak asymmetry, and retention factor.
-
Experimental Workflow: HPLC Column Packing
Caption: HPLC column packing workflow.
III. Application Notes
The following application notes demonstrate the utility of C8 columns for the analysis of common pharmaceutical compounds.
Application Note 1: Rapid Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This method demonstrates the rapid and reproducible separation of a mixture of common NSAIDs using a C8 column.
Chromatographic Conditions:
| Parameter | Value |
| Column | C8, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 25% to 95% B in 1.5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
Quantitative Data:
The following table summarizes the retention times and reproducibility data for the analysis of a standard mixture of NSAIDs.
| Analyte | Retention Time (min) | Area %RSD (n=10) | Retention Time %RSD (n=10) |
| Piroxicam | 0.85 | 1.2 | 0.3 |
| Naproxen | 1.02 | 1.1 | 0.2 |
| Sulindac | 1.10 | 1.3 | 0.2 |
| Fenoprofen | 1.15 | 1.0 | 0.2 |
| Ibuprofen | 1.25 | 1.1 | 0.2 |
| Diclofenac | 1.32 | 1.4 | 0.3 |
Data adapted from a study on the analysis of NSAIDs. The use of a C8 column allows for a rapid analysis time of under two minutes while maintaining good reproducibility.
Application Note 2: Analysis of Beta-Blockers
C8 columns provide excellent peak shape and resolution for the analysis of basic pharmaceutical compounds such as beta-blockers.
Chromatographic Conditions:
| Parameter | Value |
| Column | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Quantitative Data:
The following table presents typical retention data for a selection of beta-blockers on a C8 column.
| Analyte | Retention Time (min) | Tailing Factor |
| Atenolol | 3.5 | 1.1 |
| Pindolol | 4.8 | 1.0 |
| Metoprolol | 5.5 | 1.1 |
| Propranolol | 8.2 | 1.0 |
Representative data based on typical performance of C8 columns for basic compounds.
Conclusion
Chromatography columns packed with an octyl-silanetriol derived stationary phase are versatile and robust tools for a wide range of analytical applications in the pharmaceutical and biotechnology industries. Their moderate hydrophobicity allows for the efficient separation of both small molecules and larger biomolecules, often with the benefit of faster analysis times compared to more retentive phases. The protocols and application examples provided in this document serve as a comprehensive guide for researchers and scientists to effectively utilize C8 chromatography in their analytical workflows.
References
Step-by-Step Guide to Octyltriethoxysilane Hydrolysis for the Formation of Self-Assembled Monolayers (SAMs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the hydrolysis of octyltriethoxysilane (OTES) for the creation of robust and well-ordered self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silica and silicon oxide. The formation of OTES SAMs is a critical surface modification technique for controlling interfacial properties, including hydrophobicity, adhesion, and biocompatibility, which are paramount in various research, bio-sensing, and drug development applications.
Introduction
Octyltriethoxysilane is an organosilane compound featuring a C8 alkyl chain and a triethoxysilyl headgroup. The formation of a SAM from OTES is a two-step process initiated by the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate and with each other to form a stable, covalently bonded siloxane network. The resulting monolayer presents a dense, hydrophobic surface due to the outward orientation of the octyl chains. This controlled modification of surface chemistry is instrumental in applications requiring non-fouling surfaces, controlled protein adsorption, and tailored cell-surface interactions.
Chemical Pathway: Hydrolysis and Condensation
The fundamental chemistry of OTES SAM formation involves two key reactions:
-
Hydrolysis: The three ethoxy groups (-OCH2CH3) on the silicon atom react with water molecules to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either acid or base.
-
Condensation: The newly formed silanol groups are highly reactive and will condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable Si-O-Substrate bonds. Additionally, adjacent silanol groups on different OTES molecules will condense with each other, forming a cross-linked siloxane (Si-O-Si) network that provides stability to the monolayer.
Caption: Chemical pathway of OTES SAM formation.
Experimental Protocols
This section outlines a standard protocol for the solution-phase deposition of OTES SAMs on a silicon wafer with a native oxide layer.
Materials and Reagents
-
Octyltriethoxysilane (OTES, ≥97% purity)
-
Anhydrous Toluene (or other anhydrous organic solvent like hexane or isopropanol)
-
Silicon wafers (or other hydroxylated substrates)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Substrate Preparation (Piranha Cleaning)
Safety Note: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Prepare the piranha solution by carefully and slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The reaction is highly exothermic.
-
Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic residues and to hydroxylate the surface.
-
Remove the wafers and rinse them thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Optional: For a more robust hydroxylated surface, the cleaned wafers can be further treated with a UV-Ozone cleaner for 10-15 minutes immediately before use.
SAM Deposition
-
Prepare a 1% (v/v) solution of OTES in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and dried silicon wafers into the OTES solution.
-
Seal the container to minimize exposure to atmospheric moisture, which can cause premature hydrolysis and aggregation of OTES in the bulk solution.
-
Allow the deposition to proceed for 2 to 24 hours at room temperature. The optimal time may vary depending on the desired monolayer density and ordering.
-
After the immersion period, remove the wafers from the solution.
-
Rinse the wafers sequentially with fresh anhydrous toluene, then isopropanol, and finally DI water to remove any physisorbed molecules.
-
Dry the coated wafers under a stream of nitrogen gas.
-
To promote covalent bond formation and improve the ordering of the monolayer, anneal the coated substrates at 110-120°C for 30-60 minutes in an oven or on a hotplate.
Caption: Experimental workflow for OTES SAM deposition.
Characterization of OTES SAMs
The quality of the formed OTES SAM should be assessed using appropriate surface analysis techniques.
Water Contact Angle (WCA) Goniometry
WCA measurement is a simple and effective method to confirm the hydrophobicity of the OTES-modified surface. A successful monolayer will exhibit a significant increase in the water contact angle compared to the clean, hydrophilic substrate.
Atomic Force Microscopy (AFM)
AFM is used to visualize the topography of the SAM at the nanoscale. A well-formed monolayer should be smooth and uniform, with a low root-mean-square (RMS) roughness. AFM can also reveal defects such as pinholes or aggregates.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can confirm the chemical composition of the SAM. Characteristic peaks for the C-H stretching of the octyl chains are expected in the 2850-3000 cm⁻¹ region. The presence of Si-O-Si stretching bands around 1000-1100 cm⁻¹ indicates the formation of the siloxane network.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of OTES SAMs on silica-based substrates.
| Parameter | Condition | Reported Value | Reference |
| Water Contact Angle | OTES SAM on Silica | ≥ 100° | [1] |
| Mixed OTES/OTS SAM | 105° | [2] | |
| OTS-8 (Octyl) SAM | 99° | [3] | |
| AFM RMS Roughness | Silane Films | < 1.3 nm | |
| Dual Silane (with Octyl) | 1.1 nm | [3] | |
| Formation Kinetics | Initial Attachment | < 16 minutes | [4] |
| Monolayer Completion | ~8.5 hours | [4] |
| FTIR Peak | Wavenumber (cm⁻¹) | Assignment |
| C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of CH₂ and CH₃ groups in the octyl chain. |
| Si-O-Si Stretch | 1000 - 1100 | Formation of the siloxane network. |
Troubleshooting
-
Low Water Contact Angle: This may indicate incomplete monolayer formation or a disordered layer. Ensure the use of anhydrous solvent, proper substrate cleaning, and sufficient reaction time.
-
High Surface Roughness (from AFM): This could be due to the formation of aggregates in the solution or on the surface. This can be mitigated by using fresh OTES solution, ensuring an anhydrous environment, and optimizing the concentration and reaction time.
-
Inconsistent Results: The presence of water is a critical factor. Control of humidity during the deposition process is crucial for reproducibility. Performing the experiment in a glovebox with a controlled atmosphere is recommended for highly sensitive applications.
By following this detailed guide, researchers can reliably produce high-quality octyltriethoxysilane self-assembled monolayers for a wide range of scientific and technological applications.
References
Application Note: Characterization of Octylsilanetriol Self-Assembled Monolayers by Contact Angle Goniometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface functionalization, enabling precise control over interfacial properties such as wettability, adhesion, and biocompatibility. Octylsilanetriol-based SAMs, in particular, are widely used to create hydrophobic surfaces on hydroxylated substrates like silicon wafers, glass, and other metal oxides. The formation of a dense and well-ordered monolayer is critical for achieving reproducible and stable surface characteristics.
Contact angle goniometry is a powerful and straightforward technique for characterizing the hydrophobicity and surface energy of these SAMs. This application note provides a detailed guide to the preparation and characterization of octylsilanetriol SAMs on silicon wafers using contact angle measurements. It includes quantitative data on expected contact angles, detailed experimental protocols, and visual workflows to ensure reproducibility.
Data Presentation
The following tables summarize the expected water contact angle values for octyl-modified silicon surfaces. These values are indicative of a successful hydrophobic SAM formation.
Table 1: Static Water Contact Angle Data for Octylsilane SAMs on SiO₂
| SAM Type | Substrate | Static Water Contact Angle (θ) | Reference |
| Octylsilane | SiO₂ | 99° | [1] |
| Octyltriethoxysilane | Silica | ≥ 100° | [2][3] |
Table 2: Dynamic Water Contact Angle Data for Similar Alkylsilane SAMs
| SAM Type | Substrate | Advancing Contact Angle (θₐ) | Receding Contact Angle (θᵣ) | Contact Angle Hysteresis (θₐ - θᵣ) |
| Generic Alkylsilane | Smooth, non-polar surface | ~110° - 120° | ~90° - 100° | ~10° - 20° |
| Mixed Alkanethiolate | Ultrasmooth Gold | Varies with composition | Varies with composition | Approaching 0° |
Experimental Protocols
Protocol 1: Preparation of Octylsilanetriol SAMs on Silicon Wafers
This protocol details the solution-phase deposition of octylsilanetriol SAMs onto silicon wafers. The precursor, n-octyltriethoxysilane, hydrolyzes in the presence of trace water to form octylsilanetriol, which then forms a covalent bond with the hydroxylated surface of the silicon wafer.
Materials:
-
Silicon wafers with a native oxide layer
-
n-Octyltriethoxysilane (98%)
-
Toluene (anhydrous)
-
Isopropanol (semiconductor grade)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass or Teflon beaker and wafer holder
Procedure:
-
Substrate Cleaning (Piranha Solution - CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ):
-
Prepare the Piranha solution by slowly adding hydrogen peroxide to sulfuric acid in a 3:7 ratio (e.g., 30 mL H₂O₂ to 70 mL H₂SO₄) in a glass beaker. The solution will become very hot.
-
Immerse the silicon wafers in the hot Piranha solution for 15-20 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.
-
Carefully remove the wafers and rinse them extensively with ultrapure water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1% (v/v) solution of n-octyltriethoxysilane in anhydrous toluene in a clean, dry glass or Teflon beaker inside a glove box or under an inert atmosphere to control humidity.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For a more ordered monolayer, the reaction time can be extended up to 8.5 hours.[2]
-
After the deposition, remove the wafers from the solution.
-
-
Post-Deposition Cleaning and Curing:
-
Rinse the wafers thoroughly with fresh toluene to remove any physisorbed silane molecules.
-
Subsequently, rinse the wafers with isopropanol.
-
Dry the wafers again under a stream of high-purity nitrogen gas.
-
To promote the formation of a cross-linked siloxane network, bake the coated wafers in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the functionalized wafers in a clean, dry, and inert environment (e.g., a desiccator or nitrogen cabinet) to prevent contamination.
-
Protocol 2: Contact Angle Goniometry Measurement
This protocol describes the measurement of static, advancing, and receding water contact angles using the sessile drop method.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a flat-tipped needle for dispensing droplets
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Place the octylsilanetriol-functionalized silicon wafer on the sample stage of the goniometer. Ensure the surface is clean and free of dust.
-
-
Static Contact Angle Measurement:
-
Carefully dispense a small droplet of ultrapure water (typically 2-5 µL) onto the wafer surface from the syringe.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to analyze the image and determine the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.
-
-
Advancing and Receding Contact Angle Measurement (Dynamic Contact Angle):
-
Dispense an initial water droplet onto the surface as in the static measurement.
-
Advancing Angle: Slowly add more water to the droplet through the needle, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move outward.
-
Receding Angle: After measuring the advancing angle, slowly withdraw water from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to move inward.
-
The difference between the advancing and receding angles is the contact angle hysteresis.
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflows described in this application note.
Caption: Workflow for the preparation of octylsilanetriol SAMs.
Caption: Workflow for contact angle goniometry measurements.
References
Application Note: X-ray Photoelectron Spectroscopy (XPS) Analysis of "Silanetriol, octyl-" Treated Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification with organosilanes is a critical technique for controlling the surface properties of various materials, including glass, silicon wafers, and metal oxides. "Silanetriol, octyl-," and its precursors like octyltriethoxysilane, are commonly used to create hydrophobic, self-assembled monolayers (SAMs). These SAMs are of significant interest in drug delivery, medical implants, and as non-stick coatings due to their biocompatibility and ability to reduce non-specific protein adsorption.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. This application note provides a detailed protocol for the preparation and XPS analysis of surfaces treated with "Silanetriol, octyl-" and presents expected quantitative data for researchers in the field.
Experimental Protocols
This section details the methodology for substrate preparation, surface modification with an octyl-silane precursor, and subsequent XPS analysis.
Substrate Preparation (e.g., Silicon Wafer with Native Oxide)
-
Cleaning: Begin by sonicating the silicon wafers in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized (DI) water, with 15 minutes of sonication in each solvent.
-
Hydroxylation: To ensure a high density of hydroxyl groups for silane reaction, the cleaned wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Immerse the wafers in the piranha solution for 30 minutes.
-
Rinsing and Drying: Thoroughly rinse the wafers with copious amounts of DI water and then dry them under a stream of high-purity nitrogen gas. The substrates should be used immediately for surface modification.
Surface Modification with Octyltriethoxysilane
"Silanetriol, octyl-" is typically formed in situ from the hydrolysis of a precursor like octyltriethoxysilane.
-
Solution Preparation: Prepare a 1% (v/v) solution of octyltriethoxysilane in an anhydrous solvent such as toluene. To facilitate the hydrolysis of the ethoxy groups to silanols, a small amount of water (e.g., a few microliters per 100 mL of solution) can be added.
-
Deposition: Immerse the cleaned and hydroxylated substrates in the silane solution for a specified time, typically ranging from 30 minutes to 2 hours, at room temperature. The deposition should be carried out in an inert atmosphere (e.g., nitrogen or argon) to minimize unwanted polymerization in the solution.
-
Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Curing: To promote the covalent bonding of the silane to the surface and cross-linking within the monolayer, the coated substrates are typically cured. This can be done by heating them in an oven at 110-120 °C for 30-60 minutes.
-
Final Cleaning: After curing, sonicate the substrates briefly in the anhydrous solvent to remove any remaining unbound silanes and then dry with nitrogen.
XPS Analysis
-
Instrumentation: Utilize a monochromatic X-ray photoelectron spectrometer equipped with an Al Kα X-ray source (1486.6 eV).
-
Sample Handling: Mount the silane-treated substrate on a sample holder using conductive carbon tape. Ensure the surface is free of any visible contaminants.
-
Analysis Conditions:
-
Vacuum: Maintain the analysis chamber at a pressure below 1 x 10⁻⁸ mbar.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. Use a pass energy of 160 eV.
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions to determine the chemical states and for quantitative analysis. Use a pass energy of 20-40 eV.
-
Take-off Angle: For standard analysis, a take-off angle of 90° (normal to the surface) is used. Angle-resolved XPS (ARXPS) can be employed to probe the depth profile of the monolayer.
-
-
Data Analysis:
-
Charge Correction: Due to the insulating nature of the silane layer and the substrate, charge correction is necessary. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or the Si 2p peak from the underlying SiO₂ to 103.3 eV.
-
Peak Fitting: Use appropriate software (e.g., CasaXPS) to perform peak fitting on the high-resolution spectra. Apply a Shirley background subtraction and use Gaussian-Lorentzian peak shapes.
-
Quantification: Determine the elemental atomic concentrations from the peak areas of the high-resolution spectra using appropriate relative sensitivity factors (RSFs).
-
Data Presentation
The following tables summarize the expected quantitative data from the XPS analysis of a surface successfully treated with an octyl-silane to form a monolayer. The data is based on values reported for analogous long-chain alkylsilane monolayers, such as octadecyltrichlorosilane (OTS).[1]
Table 1: Expected Elemental Composition
| Element | Atomic Concentration (%) |
| C 1s | 60 - 70 |
| O 1s | 15 - 25 |
| Si 2p | 10 - 20 |
Note: The exact atomic concentrations will vary depending on the monolayer density, orientation, and the thickness of the underlying silicon oxide.
Table 2: High-Resolution XPS Peak Assignments and Expected Binding Energies
| Region | Binding Energy (eV) | Assignment |
| C 1s | ~285.0 | C-C/C-H (Alkyl chain) |
| ~286.5 | C-Si | |
| Si 2p | ~102.0 | Si-O-C (Silane monolayer) |
| ~103.3 | SiO₂ (Substrate) | |
| O 1s | ~532.5 | Si-O-Si (Siloxane bridges) |
| ~533.2 | SiO₂ (Substrate) |
Note: The binding energies are approximate and can shift slightly due to charging effects and the specific chemical environment.
Visualization of Experimental Workflow
Caption: Experimental workflow for XPS analysis.
Conclusion
This application note provides a comprehensive guide for the preparation and XPS analysis of surfaces modified with "Silanetriol, octyl-". By following the detailed protocols, researchers can achieve reproducible surface functionalization and obtain high-quality XPS data. The provided tables of expected elemental compositions and binding energies serve as a valuable reference for data interpretation, enabling the successful characterization of these important hydrophobic surfaces.
References
Application Note: Characterization of Octylsilanetriol Monolayer Formation Using Atomic Force Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) of organosilanes are of significant interest in various fields, including drug delivery, biomaterials, and microelectronics, due to their ability to precisely modify surface properties. Octylsilanetriol is an organosilane capable of forming a dense, hydrophobic monolayer on hydroxylated surfaces. This application note provides a detailed protocol for the preparation and characterization of octylsilanetriol monolayers on a silicon substrate using Atomic Force Microscopy (AFM). AFM is a powerful technique for visualizing surface topography at the nanoscale, making it ideal for assessing the quality, uniformity, and molecular ordering of these monolayers.[1][2] The methodologies described herein are based on established procedures for the formation and analysis of similar alkylsilane and aminosilane monolayers.[1][3]
Experimental Protocols
Materials
-
Octylsilanetriol (C8H20O3Si)
-
Anhydrous toluene
-
Ethanol
-
Sulfuric acid (H2SO4)
-
Hydrogen peroxide (H2O2, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Silicon wafers (or mica substrates)
-
Nitrogen gas (high purity)
Substrate Preparation (Piranha Cleaning)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).
-
Prepare the piranha solution by slowly adding 1 part of H2O2 to 3 parts of H2SO4 in a glass beaker. The reaction is highly exothermic.
-
Immerse the silicon substrates in the piranha solution for 15-30 minutes to remove organic residues and create a uniform hydroxylated surface.
-
Remove the substrates and rinse them thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately to prevent atmospheric contamination.
Monolayer Deposition
-
Prepare a 1 mM solution of octylsilanetriol in anhydrous toluene.
-
Place the cleaned and dried silicon substrates in the octylsilanetriol solution.
-
Allow the self-assembly process to proceed for 2-4 hours at room temperature in a controlled environment with low humidity to prevent premature polymerization in the bulk solution.
-
After the deposition period, remove the substrates from the solution.
-
Rinse the substrates with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Optionally, anneal the coated substrates at 120°C for 30 minutes to promote covalent bond formation and cross-linking within the monolayer.
Atomic Force Microscopy (AFM) Imaging
-
Perform AFM analysis in tapping mode (oscillating mode) to minimize sample damage.[1]
-
Use standard silicon cantilevers with a spring constant in the range of 1-10 N/m.[2]
-
Acquire images at multiple locations on each sample to ensure reproducibility.
-
Obtain both height and phase images to assess topography and material property variations.
-
Measure surface roughness (Ra) and perform section analysis to determine the height of any observed islands or domains, which can indicate polymerization.[1]
Data Presentation
The following table summarizes typical quantitative data obtained from AFM analysis of an uncoated silicon substrate and one coated with an octylsilanetriol monolayer.
| Sample | Surface Roughness (Ra) (nm) | Monolayer Thickness (nm) | Contact Angle (°) |
| Uncoated Silicon | 0.1 - 0.2 | N/A | < 10 |
| Octylsilanetriol Coated Silicon | 0.2 - 0.4 | 0.8 - 1.2 | 95 - 105 |
Note: The data presented are representative values based on similar alkylsilane monolayers and may vary depending on specific experimental conditions. The surface of an uncoated silicon wafer is expected to be smooth.[1] The formation of a monolayer can lead to a relatively rough layer with a high density of islands due to polymerization.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for octylsilanetriol monolayer formation and AFM analysis.
Octylsilanetriol Self-Assembly and Polymerization Pathway
Caption: Silanization pathway of octylsilanetriol on a hydroxylated silicon surface.[3]
Conclusion
This application note outlines a comprehensive protocol for the deposition and AFM-based characterization of octylsilanetriol self-assembled monolayers. The successful formation of a uniform monolayer can be confirmed by an increase in surface roughness and a characteristic monolayer thickness observed via AFM, complemented by an increase in surface hydrophobicity measured by contact angle. The described workflow and characterization techniques provide a robust framework for researchers developing and analyzing functionalized surfaces for a variety of applications. The AFM results can provide valuable insights into the topography and quality of the monolayer, revealing features such as islands that may arise from polymerization.[1]
References
Application Notes and Protocols for Surface Modification of Glass Slides with Octyl-Silanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of glass slides is a critical step in a wide array of biomedical and biotechnological applications, including microarrays, cell culture, and biophysical studies. The functionalization of these surfaces can dramatically influence the adhesion of proteins, cells, and other biomolecules, thereby impacting experimental outcomes. Octyl-silanetriol is a reactive silane that can be used to create a hydrophobic surface on glass slides. This modification is achieved through the formation of a self-assembled monolayer (SAM) of octylsilane on the glass surface. The octyl groups create a low-energy surface that repels water and reduces non-specific binding of proteins and other macromolecules. This characteristic is particularly advantageous in applications where minimizing background noise and preventing unwanted cellular adhesion are crucial.
The underlying principle of this surface modification involves the reaction of the hydroxyl groups of silanetriol with the silanol groups present on the glass surface, forming stable covalent siloxane bonds (-Si-O-Si-). The long octyl chains then orient away from the surface, creating a dense, hydrophobic layer.
Key Applications
-
Protein and Antibody Arrays: Reduces non-specific protein binding to the glass surface, thereby increasing the signal-to-noise ratio and improving assay sensitivity.
-
Cell Culture: Prevents the adhesion and spreading of certain cell types, which is useful for studying cell behavior on non-adherent surfaces or for spheroid culture.
-
Biophysical Assays: Provides a well-defined, hydrophobic surface for studying protein unfolding, lipid bilayer formation, and other interfacial phenomena.
-
MALDI-TOF Mass Spectrometry Imaging: Creates a hydrophobic surface that promotes co-crystallization of matrix and analyte, leading to improved signal intensity and resolution.
Quantitative Data Summary
| Parameter | Untreated Glass | Octylsilane-Treated Glass | Measurement Technique |
| Water Contact Angle | 10-30° | 95-110° | Goniometry |
| Surface Free Energy | High (~70 mN/m) | Low (~20-30 mN/m) | Contact Angle Analysis |
| Protein Adsorption (e.g., BSA) | High | Significantly Reduced | XPS, Ellipsometry, Fluorescence |
| Cell Adhesion | High (for many cell types) | Low to Inhibited | Microscopy, Cell Viability Assays |
Experimental Protocols
Protocol 1: Basic Protocol for Hydrophobic Surface Preparation
This protocol describes a general method for the preparation of hydrophobic glass slides using a solution of an octyl-alkoxysilane, which will hydrolyze to octyl-silanetriol and react with the glass surface.
Materials:
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Glass microscope slides or coverslips
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Octyltriethoxysilane (or a similar octyl-alkoxysilane)
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Anhydrous Toluene (or Ethanol/Acetone)
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Deionized (DI) water
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Hydrochloric acid (HCl) or Acetic Acid
-
Methanol
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Nitrogen gas stream
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Glass staining jars or beakers
-
Orbital shaker
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Oven
Procedure:
-
Cleaning the Glass Slides:
-
Immerse the glass slides in a 1:1 mixture of Methanol/HCl for 30 minutes.
-
Alternatively, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for a more aggressive cleaning. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Rinse the slides thoroughly with DI water.
-
Sonicate the slides in DI water for 15-30 minutes.
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Rinse again with DI water and dry under a stream of nitrogen gas.
-
For optimal results, plasma clean the slides for 5-10 minutes to activate the surface with hydroxyl groups.
-
-
Preparation of Silanization Solution:
-
Work in a fume hood.
-
Prepare a 1-2% (v/v) solution of octyltriethoxysilane in anhydrous toluene. For example, add 1-2 mL of octyltriethoxysilane to 98-99 mL of anhydrous toluene.
-
Alternatively, a 95:5 ethanol:water solution can be used as the solvent. If using this solvent, adjust the pH to ~4.5-5.5 with acetic acid to catalyze the hydrolysis of the alkoxysilane.
-
-
Silanization Reaction:
-
Immerse the cleaned and dried glass slides in the silanization solution in a tightly sealed container.
-
Place the container on an orbital shaker and agitate gently for 2-4 hours at room temperature. Alternatively, the reaction can be carried out overnight without shaking.
-
-
Rinsing and Curing:
-
Remove the slides from the silanization solution and rinse them sequentially with fresh toluene (or the solvent used for the reaction), followed by ethanol or isopropanol.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 100-120°C for 1 hour to promote the formation of stable covalent bonds and remove any residual water.
-
-
Storage:
-
Store the hydrophobic slides in a clean, dry, and dust-free container.
-
Protocol 2: Vapor-Phase Silanization for a More Uniform Coating
Vapor-phase deposition can yield a more uniform monolayer compared to solution-phase deposition.
Materials:
-
Cleaned glass slides (as per Protocol 1)
-
A few drops of octyltrichlorosilane or octyltriethoxysilane
-
A vacuum desiccator
-
Vacuum pump
Procedure:
-
Preparation:
-
Place the cleaned and dried glass slides in a slide rack inside a vacuum desiccator.
-
Place a small, open vial containing a few drops of the octylsilane in the bottom of the desiccator.
-
-
Deposition:
-
Evacuate the desiccator using a vacuum pump for 10-15 minutes.
-
Close the desiccator valve and allow the silane vapor to deposit on the glass surfaces for 2-12 hours at room temperature.
-
-
Rinsing and Curing:
-
Vent the desiccator in a fume hood.
-
Remove the slides and rinse them with anhydrous toluene or acetone to remove any physisorbed silane.
-
Cure the slides in an oven at 100-120°C for 1 hour.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Octyltriethoxysilane
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the hydrolysis rate of octyltriethoxysilane. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction involved in the hydrolysis of octyltriethoxysilane?
A1: The hydrolysis of octyltriethoxysilane is a chemical reaction where the ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction produces silanols and ethanol as a byproduct. The resulting silanol groups are reactive and can condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).
Q2: What are the key factors that influence the hydrolysis rate of octyltriethoxysilane?
A2: The primary factors that control the hydrolysis rate of octyltriethoxysilane are:
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pH of the solution: The hydrolysis rate is slowest at a neutral pH of 7 and is catalyzed by both acidic and alkaline conditions.[1]
-
Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis.
-
Catalyst: The presence of acid or base catalysts can significantly accelerate the hydrolysis reaction.
-
Water Concentration: The molar ratio of water to silane is a critical parameter. An adequate amount of water is necessary for hydrolysis to occur, but an excessive amount can lead to uncontrolled condensation.
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Solvent System: The type of solvent and its miscibility with water and the silane affect the reaction environment and, consequently, the hydrolysis rate. Ethanol is a common co-solvent as it is a byproduct of the reaction and helps to homogenize the reaction mixture.
Q3: Why is it important to control the hydrolysis rate?
A3: Controlling the hydrolysis rate is crucial for several reasons. If hydrolysis is too slow, the desired surface modification or reaction may not occur efficiently. Conversely, if hydrolysis is too fast, the newly formed silanols can undergo rapid self-condensation, leading to the formation of insoluble polysiloxane oligomers and polymers in the solution rather than on the intended substrate. This precipitation reduces the effectiveness of the silane and can lead to non-uniform coatings or modifications. Careful control of the hydrolysis rate ensures a sufficient concentration of reactive silanols is available to bond with the substrate.
Q4: What is the difference between hydrolysis and condensation?
A4: Hydrolysis is the initial step where the ethoxy groups of the octyltriethoxysilane react with water to form silanol groups. Condensation is the subsequent reaction where these silanol groups react with each other (or with hydroxyl groups on a substrate) to form a stable siloxane (Si-O-Si) bond, releasing a molecule of water. While hydrolysis is necessary to activate the silane, the condensation reaction is responsible for forming the final, stable siloxane network or surface coating. The rates of these two reactions are often in competition and are both influenced by factors like pH and catalyst concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Milky/Cloudy solution or precipitate forms upon adding octyltriethoxysilane. | 1. Uncontrolled Condensation: The hydrolysis rate is too high, leading to rapid self-condensation of silanols. 2. Incorrect Solvent: The silane is not well-solubilized, leading to phase separation. | 1. Adjust pH: If using a catalyst, reduce its concentration or move the pH closer to neutral. For non-amino silanes, a pH between 4 and 5 is often optimal for promoting hydrolysis while minimizing condensation.[2] 2. Control Water Addition: Add water slowly to the silane/solvent mixture with vigorous stirring. 3. Use a Co-solvent: Ensure a sufficient amount of a suitable co-solvent like ethanol is used to create a homogeneous solution. A common starting point is a 20% silane, 72% alcohol, and 8% water mixture.[2] |
| Inconsistent or poor surface modification results. | 1. Incomplete Hydrolysis: The silane was not given enough time to hydrolyze before application. 2. Premature Condensation: The hydrolyzed solution was left for too long before use, leading to the formation of non-reactive oligomers. 3. Incorrect pH: The pH of the solution is not optimal for the desired reaction. | 1. Allow Sufficient Hydrolysis Time: For long-chain silanes like octyltriethoxysilane, allow for a longer hydrolysis time (potentially several hours) before application.[2] 2. Use Freshly Prepared Solutions: Apply the hydrolyzed silane solution to the substrate within a reasonable timeframe after preparation to ensure a high concentration of reactive silanols. 3. Optimize pH: Experiment with different pH levels to find the optimal balance between hydrolysis and condensation for your specific application. |
| No apparent reaction or very slow hydrolysis. | 1. Neutral pH: The reaction is being run at or near a neutral pH without a catalyst. 2. Low Temperature: The reaction temperature is too low. 3. Insufficient Water: There is not enough water present for the hydrolysis to proceed. | 1. Add a Catalyst: Introduce a small amount of an acid (e.g., acetic acid) or a base to catalyze the reaction.[3] 2. Increase Temperature: Gently warm the reaction mixture. A temperature of around 60°C can be effective for many silanes.[2] 3. Ensure Adequate Water: Check that the water-to-silane molar ratio is appropriate for the desired degree of hydrolysis. |
Quantitative Data on Factors Affecting Hydrolysis
While specific kinetic data for octyltriethoxysilane is not widely available in a consolidated format, the following table summarizes the general effects of key parameters on the hydrolysis and condensation rates of alkoxysilanes. The relative rates are qualitative indicators of the reaction speed under different conditions.
| Parameter | Condition | Relative Hydrolysis Rate | Relative Condensation Rate | Notes |
| pH | Acidic (pH < 4) | Fast | Slow | Promotes the formation of stable silanols. |
| Near Neutral (pH 6-8) | Very Slow | Slow | The reaction is generally very slow without a catalyst. | |
| Alkaline (pH > 9) | Fast | Very Fast | Rapidly forms condensed structures. | |
| Temperature | Low (e.g., Room Temp) | Slower | Slower | Reaction proceeds at a manageable rate. |
| High (e.g., 60°C) | Faster | Faster | Significantly accelerates both hydrolysis and condensation.[2] | |
| Catalyst | Acid (e.g., Acetic Acid) | Accelerates | Can be controlled | A common choice for controlled hydrolysis.[2] |
| Base (e.g., Ammonia) | Accelerates | Strongly Accelerates | Tends to favor rapid polymerization. | |
| Water:Silane Molar Ratio | Low | Slower/Incomplete | Slower | Insufficient water limits the extent of hydrolysis. |
| Stoichiometric | Optimal | Optimal | Provides enough water for full hydrolysis. | |
| High | Faster | Faster | Excess water can drive condensation. |
Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Hydrolysis of Octyltriethoxysilane in an Ethanol/Water Solution
This protocol is designed to generate a stable solution of hydrolyzed octyltriethoxysilane suitable for surface modification applications.
Materials:
-
Octyltriethoxysilane
-
Ethanol (95% or absolute)
-
Deionized water
-
Acetic acid (glacial)
-
Magnetic stirrer and stir bar
-
Glass reaction vessel
Procedure:
-
Prepare a 95% ethanol / 5% water solution.
-
Adjust the pH of the ethanol/water solution to between 4.5 and 5.5 by adding a few drops of acetic acid while stirring.
-
Slowly add octyltriethoxysilane to the acidified ethanol/water solution with vigorous stirring to achieve the desired final concentration (typically 1-5% by volume).
-
Continue to stir the solution at room temperature for a minimum of 1 hour to allow for sufficient hydrolysis. For octyltriethoxysilane, a longer hydrolysis time of up to 6 hours may be beneficial.[2]
-
The solution is now ready for use in surface modification procedures. It is recommended to use the solution within a few hours of preparation for best results.
Protocol 2: Monitoring Hydrolysis Rate using FT-IR Spectroscopy
This protocol provides a method for qualitatively assessing the progress of the hydrolysis reaction.
Materials:
-
Hydrolyzing octyltriethoxysilane solution (from Protocol 1)
-
FT-IR spectrometer with an appropriate sample holder (e.g., ATR or liquid cell)
-
Reference spectra of octyltriethoxysilane, ethanol, and water
Procedure:
-
Acquire a background spectrum on the FT-IR spectrometer.
-
At timed intervals (e.g., t=0, 15 min, 30 min, 1 hr, 2 hr, etc.) during the hydrolysis reaction, withdraw a small aliquot of the solution.
-
Acquire the FT-IR spectrum of the aliquot.
-
Monitor the disappearance of the Si-O-C stretching bands (typically around 1100 cm⁻¹ and 960 cm⁻¹) which indicates the consumption of the ethoxy groups.
-
Concurrently, monitor the appearance and growth of a broad band associated with Si-OH stretching (silanol formation), often in the region of 3200-3700 cm⁻¹ and a sharper band around 900 cm⁻¹.
Visualizations
Caption: The hydrolysis pathway of octyltriethoxysilane.
Caption: Factors influencing the hydrolysis rate of octyltriethoxysilane.
References
- 1. CN101367939A - Process for controlled hydrolysis and condensation of epoxy-functional organosilanes and the cocondensation thereof with further organofunctional alkoxysilanes - Google Patents [patents.google.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
Preventing aggregation during octylsilanetriol SAM formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the formation of octylsilanetriol self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of octylsilanetriol aggregation during SAM formation?
A1: Aggregation during octylsilanetriol SAM formation is primarily driven by uncontrolled polymerization of the silane molecules in the bulk solution before they can form an ordered monolayer on the substrate. This premature aggregation leads to the deposition of clumps or multilayers, resulting in a disordered and non-uniform surface. Key factors influencing this include excessive water content in the solvent, inappropriate solvent choice, high silane concentration, and suboptimal reaction temperature and time.[1][2]
Q2: How does water content affect the quality of the SAM?
A2: The presence of a controlled amount of water is crucial for the hydrolysis of the silane headgroup, a necessary step for covalent bond formation with the hydroxylated substrate.[3][4] However, excess water in the deposition solution can lead to extensive hydrolysis and condensation of octylsilanetriol molecules in the solution itself, forming aggregates (oligomers and polymers) that then deposit on the surface.[2][3] Conversely, insufficient water on the substrate surface can hinder the hydrolysis and binding process, leading to incomplete monolayer formation.[3] The optimal amount of water is typically a thin layer on the substrate surface rather than dissolved in the bulk solvent.[3]
Q3: My SAM appears cloudy and non-uniform. What is the likely cause and how can I fix it?
A3: A cloudy or non-uniform appearance is a strong indicator of significant aggregation and multilayer deposition. This is often a result of excessive water in the reaction solvent, leading to the formation of silane aggregates in the solution.[2]
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of anhydrous solvents to minimize bulk polymerization.[4]
-
Controlled Humidity: Perform the deposition in a controlled environment, such as a glove box with a defined humidity level, to control the amount of water available for hydrolysis.
-
Substrate Preparation: Ensure the substrate is properly cleaned and hydroxylated to provide a reactive surface for the silane to bind, which can compete effectively with solution-phase aggregation.
Q4: What is the role of the solvent in preventing aggregation?
A4: The solvent plays a critical role in solubilizing the octylsilanetriol and influencing its interaction with the substrate and any dissolved water. Nonpolar solvents are often used for silane deposition. The choice of solvent can also affect the solubility of water and the tendency of hydrolyzed silanes to aggregate.[2] Some solvents may promote the formation of inverse micelles, which are solution aggregates that can deposit on the surface and lead to defective films.[2]
Troubleshooting Guide: Parameter Optimization
To achieve a high-quality octylsilanetriol SAM, it is essential to control several experimental parameters. The following table summarizes key parameters and their impact on aggregation.
| Parameter | Issue | Recommended Action | Rationale |
| Water Content | Excessive water leads to bulk polymerization and aggregation.[2][3] | Use anhydrous solvents and control the humidity of the deposition environment. A pre-adsorbed water layer on the substrate is often sufficient.[3] | This minimizes the premature hydrolysis and condensation of silane molecules in the solution, favoring surface reaction. |
| Silane Concentration | High concentrations can increase the rate of solution-phase aggregation. | Use a low silane concentration (typically in the millimolar range). | A lower concentration slows down the kinetics of aggregation in the solution, allowing more time for individual molecules to adsorb and self-organize on the substrate. |
| Immersion Time | Prolonged immersion can lead to the accumulation of aggregates on the surface.[5] | Optimize the immersion time. Shorter times are often sufficient for monolayer formation. | The initial stages of SAM formation are typically rapid, with longer times increasing the risk of multilayer and aggregate deposition.[6] |
| Temperature | Higher temperatures can accelerate both the surface reaction and solution aggregation. | Conduct the deposition at room temperature or a controlled, optimized temperature. | While elevated temperatures can sometimes improve monolayer ordering, they can also increase the rate of undesirable side reactions in the solution.[1] |
| Solvent Choice | The solvent can influence silane solubility and the formation of aggregates like inverse micelles.[2] | Select a non-polar, anhydrous solvent in which the silane is soluble but the formation of aggregates is minimized. | The solvent should facilitate the transport of individual silane molecules to the surface without promoting inter-molecular reactions in the bulk solution.[2] |
Experimental Protocols
Protocol 1: Standard Octylsilanetriol SAM Formation
This protocol provides a general procedure for the formation of an octylsilanetriol SAM on a silicon oxide substrate.
-
Substrate Cleaning and Hydroxylation:
-
Sonicate the silicon substrate in a sequence of acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a 1-5 mM solution of octylsilanetriol in an anhydrous non-polar solvent (e.g., toluene or hexane) inside a controlled atmosphere glove box with low humidity.
-
Immerse the cleaned and hydroxylated substrate in the silane solution.
-
Allow the deposition to proceed for a specified time (e.g., 1-2 hours). This time may need to be optimized.
-
Remove the substrate from the solution.
-
-
Post-Deposition Cleaning and Curing:
-
Rinse the substrate with fresh anhydrous solvent to remove any physisorbed molecules.
-
Cure the SAM by baking at a moderate temperature (e.g., 100-120 °C) for 30-60 minutes to promote covalent bond formation and densification of the monolayer.
-
Visual Guides
Troubleshooting Workflow for SAM Aggregation
The following diagram outlines a logical workflow for troubleshooting common issues related to aggregation during SAM formation.
Caption: Troubleshooting workflow for octylsilanetriol SAM aggregation.
Mechanism of SAM Formation vs. Aggregation
This diagram illustrates the desired pathway for SAM formation on a substrate versus the undesired pathway of solution-phase aggregation.
Caption: Competing pathways of SAM formation and solution aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 5. Controlled growth and formation of SAMs investigated by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Troubleshooting guide for inconsistent octyl-silanetriol coatings"
Technical Support Center: Octyl-Silanetriol Coatings
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with octyl-silanetriol coatings.
Frequently Asked Questions (FAQs)
Q1: What is octyl-silanetriol and what are its primary applications in research?
Octyl-silanetriol is an organosilicon compound with the chemical formula C8H19Si(OH)3. It possesses both a hydrophobic octyl group and a hydrophilic silanetriol headgroup. This amphiphilic nature makes it suitable for forming self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl groups (e.g., glass, silicon wafers, metal oxides). In research and drug development, it is commonly used for:
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Surface Modification: Creating hydrophobic surfaces to control protein adsorption, cell adhesion, and wetting properties.
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Water-Repellent Coatings: Providing a protective, waterproof layer for sensitive components.[1]
-
Coupling Agent: Enhancing the adhesion between organic polymers and inorganic substrates.
Q2: How does octyl-silanetriol form a coating?
The formation of an octyl-silanetriol coating is a two-step process involving hydrolysis and condensation:
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Hydrolysis: The silanetriol headgroup is already hydrolyzed. If starting with an alkoxysilane precursor like octyltriethoxysilane, the alkoxy groups react with water to form silanol groups (Si-OH). This step is often catalyzed by an acid or base.
-
Condensation: The silanol groups on the octyl-silanetriol molecules react with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups can react with each other to form a cross-linked siloxane network (Si-O-Si), which adds to the stability of the coating.
Q3: What are the key factors influencing the quality of an octyl-silanetriol coating?
The consistency and quality of the coating are highly dependent on several experimental parameters:
-
Substrate Preparation: The density of hydroxyl groups on the substrate surface is critical for covalent bonding.
-
Humidity: The presence of water is necessary for hydrolysis (if starting from an alkoxysilane) but excess water can lead to premature polymerization in solution and non-uniform coatings.
-
Silane Concentration: The concentration of the silane solution affects the packing density and thickness of the monolayer.
-
Reaction Time: Sufficient time is needed for the self-assembly and covalent bonding to occur.
-
Curing Process: Post-deposition heating can promote the formation of covalent bonds and remove residual water, improving the coating's durability.
Troubleshooting Guide for Inconsistent Coatings
| Problem | Potential Cause | Recommended Solution |
| Hazy or Opaque Coating | 1. Polymerization in Solution: High humidity or excessive water in the solvent can cause the silane to polymerize before it adsorbs to the surface. | 1. Use anhydrous solvents and handle the silane solution in a low-humidity environment (e.g., a glove box or under a nitrogen atmosphere). |
| 2. Excessive Concentration: A high concentration of silane can lead to the formation of multilayers and aggregates. | 2. Optimize the silane concentration. Typically, concentrations in the range of 1-5% (v/v) are used. | |
| Poor Adhesion/Coating Peels Off | 1. Inadequate Surface Hydroxylation: The substrate may not have enough surface hydroxyl (-OH) groups for the silane to bond with. | 1. Pre-treat the substrate to generate hydroxyl groups. For glass or silicon, use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. |
| 2. Incomplete Curing: Insufficient time or temperature during the curing step can result in incomplete covalent bond formation. | 2. Ensure proper curing. A typical curing process involves heating the coated substrate at 100-120°C for 30-60 minutes.[2] | |
| Non-uniform Coating (Islands or Bare Patches) | 1. Contaminated Substrate: Organic residues or particulates on the surface can prevent the silane from accessing the substrate. | 1. Thoroughly clean the substrate before use. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water). |
| 2. Insufficient Reaction Time: The silane molecules may not have had enough time to self-assemble on the surface. | 2. Increase the immersion time of the substrate in the silane solution. | |
| Variable Hydrophobicity (Inconsistent Contact Angles) | 1. Inconsistent Silane Layer: This can be due to any of the factors mentioned above (humidity, concentration, surface preparation). | 1. Strictly control all experimental parameters. See the detailed experimental protocol below. |
| 2. Surface Rearrangement: Over time, especially when exposed to moisture, the silane layer can rearrange or degrade, affecting its hydrophobic properties. | 2. Store coated substrates in a desiccator. For applications in aqueous environments, consider using more hydrolytically stable silanes. |
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for silane coatings. Note that optimal conditions can vary depending on the specific substrate and application.
| Parameter | Range/Value | Effect on Coating Quality | Typical Result (Water Contact Angle) |
| Silane Concentration | 0.1 - 5% (v/v) in solvent | Higher concentrations can lead to thicker, but potentially less uniform, layers. | ~90-110° |
| Hydrolysis Time (for alkoxysilanes) | 5 min - 24 hours | Insufficient time leads to incomplete hydrolysis and poor bonding. Excessive time can lead to polymerization in solution. | N/A |
| Immersion Time | 15 min - 24 hours | Longer times generally lead to better-ordered monolayers, up to a saturation point. | ~90-110° |
| Curing Temperature | 25°C (air dry) - 125°C | Higher temperatures promote covalent bond formation and improve durability.[2][3] | ~95-115° |
| Curing Time | 10 min - 2 hours | Longer curing times ensure complete reaction and solvent evaporation. | ~95-115° |
| Relative Humidity | < 40% (ideal) | High humidity (>60%) can significantly slow down the curing process and lead to hazy films.[4] | Lower and more variable angles |
Experimental Protocols
Detailed Methodology for Octyl-Silanetriol Coating of a Silicon Wafer
This protocol describes a standard procedure for creating a hydrophobic surface on a silicon wafer using an octyl-silanetriol precursor.
1. Substrate Cleaning and Hydroxylation:
-
Objective: To remove organic contaminants and create a hydrophilic surface rich in hydroxyl (-OH) groups.
-
Procedure:
-
Cut the silicon wafer to the desired size.
-
Sonicate the wafer in acetone for 15 minutes.
-
Sonicate the wafer in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the wafer under a stream of nitrogen gas.
-
Piranha Etching (Caution!):
-
In a fume hood, prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly.
-
Immerse the wafer in the piranha solution for 30 minutes.
-
Carefully remove the wafer and rinse extensively with deionized water.
-
-
Dry the wafer again under a stream of nitrogen.
-
2. Silanization:
-
Objective: To form a self-assembled monolayer of octyl-silanetriol.
-
Procedure:
-
Prepare a 1% (v/v) solution of octyl-silanetriol in anhydrous toluene.
-
Immediately immerse the cleaned and dried wafer in the silane solution.
-
Allow the reaction to proceed for 2 hours at room temperature in a controlled low-humidity environment.
-
Remove the wafer from the solution and rinse with fresh toluene to remove any non-covalently bonded silane.
-
Rinse with isopropanol and then deionized water.
-
3. Curing:
-
Objective: To drive off residual solvent and promote the formation of a stable, cross-linked siloxane network.
-
Procedure:
-
Dry the coated wafer with nitrogen gas.
-
Place the wafer in an oven at 110°C for 1 hour.
-
Allow the wafer to cool to room temperature before characterization.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent octyl-silanetriol coatings.
Caption: Simplified workflow of the octyl-silanetriol coating process.
References
Technical Support Center: Optimizing Reaction Conditions for Octylsilanetriol Synthesis
Welcome to the technical support center for the synthesis of octylsilanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important organosilicon compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing octylsilanetriol?
A1: The most common and direct method for synthesizing octylsilanetriol is through the controlled hydrolysis of octyltrichlorosilane (C8H17Cl3Si). This reaction involves the replacement of the three chloro groups with hydroxyl groups upon reaction with water. The overall reaction is:
C8H17Cl3Si + 3H2O → C8H17Si(OH)3 + 3HCl
This process needs to be carefully controlled to prevent the self-condensation of the resulting octylsilanetriol, which leads to the formation of polysiloxanes.
Q2: What are the critical parameters to control during the hydrolysis of octyltrichlorosilane?
A2: Several parameters are critical for a successful synthesis with high yield and purity:
-
Temperature: The hydrolysis of octyltrichlorosilane is highly exothermic. Low temperatures, typically between -5°C and 5°C, are recommended to control the reaction rate and minimize side reactions.
-
pH: The stability of the resulting silanetriol is highly pH-dependent. Silanols are generally most stable in weakly acidic conditions, around a pH of 3. Both strongly acidic and basic conditions can catalyze the condensation reaction, leading to the formation of undesirable polysiloxanes.
-
Solvent: The choice of solvent is crucial for managing the reaction medium's polarity and ensuring the miscibility of the reactants. A common approach involves using a two-phase system, such as a hydrocarbon solvent (e.g., hexane or toluene) and an aqueous phase. This allows for the gradual hydrolysis at the interface and helps to control the reaction rate.
-
Stoichiometry of Water: The amount of water used is critical. While a stoichiometric amount is required for complete hydrolysis, an excess of water can promote the formation of polysiloxanes. Careful and slow addition of water is recommended.
-
Reaction Time: The reaction time needs to be optimized to ensure complete hydrolysis of the starting material without allowing significant time for the condensation of the product. Monitoring the reaction progress by techniques like TLC or NMR is advisable.
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary side reaction is the self-condensation of octylsilanetriol to form dimers, trimers, and eventually polymeric polysiloxanes. This is driven by the formation of strong Si-O-Si bonds. To minimize this:
-
Maintain a low reaction temperature.
-
Control the pH to be in the optimal range for silanetriol stability (around pH 3).
-
Avoid prolonged reaction times after the complete consumption of the starting material.
-
Use a suitable solvent system to manage reactant concentrations and reaction rate.
Q4: How can I purify the synthesized octylsilanetriol?
A4: Purification can be challenging due to the potential for condensation during the process. Common purification techniques include:
-
Extraction: After the reaction, the organic layer containing the octylsilanetriol can be washed with water to remove the HCl byproduct. The pH of the washing water should be slightly acidic to maintain the stability of the product.
-
Crystallization: If the octylsilanetriol is a solid at room temperature, crystallization from a suitable solvent at low temperatures can be an effective purification method.
-
Chromatography: Column chromatography on silica gel can be used, but care must be taken as the acidic nature of silica gel can sometimes promote condensation. Using a deactivated silica gel or a different stationary phase might be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Octylsilanetriol | - Incomplete hydrolysis of octyltrichlorosilane.- Excessive formation of polysiloxanes due to condensation.- Loss of product during workup and purification. | - Ensure slow and controlled addition of water with efficient stirring.- Maintain low reaction temperature (-5°C to 5°C).- Adjust the pH of the reaction mixture to around 3.- Optimize reaction time; avoid unnecessarily long reaction periods.- Use a two-phase solvent system to control the reaction rate.- During workup, use slightly acidic water for washing to prevent condensation. |
| Product is an insoluble white solid or oil (Polysiloxane) | - Reaction temperature was too high.- pH was not controlled and became too acidic or basic.- High concentration of reactants.- Extended reaction time. | - Strictly maintain the reaction temperature in the recommended low range.- Use a buffer or carefully add a base (like a tertiary amine) to control the pH.- Dilute the reaction mixture with an appropriate solvent.- Monitor the reaction and stop it once the starting material is consumed. |
| Difficulty in isolating the product | - Product is too soluble in the reaction solvent.- Formation of an emulsion during workup. | - Choose a solvent in which the product has lower solubility at colder temperatures for crystallization.- To break emulsions, try adding a saturated brine solution or changing the solvent. |
| Product degrades during purification | - Condensation on silica gel column.- High temperatures during solvent evaporation. | - Deactivate the silica gel with a small amount of water or triethylamine before use.- Consider using a less acidic stationary phase for chromatography.- Remove solvent under reduced pressure at low temperatures (rotary evaporation at or below room temperature). |
Experimental Protocols
Detailed Methodology for the Synthesis of Octylsilanetriol via Hydrolysis of Octyltrichlorosilane
This protocol provides a general guideline. Optimization may be required based on laboratory conditions and desired product specifications.
Materials:
-
Octyltrichlorosilane (97% or higher)
-
Toluene (anhydrous)
-
Deionized water
-
Triethylamine (optional, for pH control)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (for pH adjustment of wash water)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve octyltrichlorosilane (1 equivalent) in anhydrous toluene (to make a 0.5 M solution).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Hydrolysis: Slowly add a stoichiometric amount of deionized water (3 equivalents) to the dropping funnel. Add the water dropwise to the stirred toluene solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C. The formation of HCl gas will be observed.
-
Reaction Monitoring: After the addition of water is complete, let the reaction stir at 0-5°C for an additional 2-4 hours. The progress of the reaction can be monitored by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold, slightly acidic water (pH ~3, adjusted with HCl) three times to remove the HCl byproduct.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a bath temperature below 30°C) to obtain the crude octylsilanetriol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane) at low temperatures.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of Octylsilanetriol
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| -5 to 0 | 4 | 85 | 95 | Clean reaction, minimal byproducts |
| 0 to 5 | 4 | 82 | 93 | Minor amounts of condensation products |
| 20 to 25 | 2 | 55 | 70 | Significant formation of insoluble polysiloxanes |
| 40 to 45 | 1 | 30 | <50 | Predominantly polysiloxane formation |
Note: The data presented in this table is a representative summary based on typical outcomes and may vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of octylsilanetriol.
Caption: Troubleshooting logic for octylsilanetriol synthesis.
"Effect of water concentration on octyltriethoxysilane hydrolysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of octyltriethoxysilane (OTES).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of water in the hydrolysis of octyltriethoxysilane?
Water is a crucial reactant in the hydrolysis of octyltriethoxysilane. It reacts with the ethoxy groups (-OCH2CH3) attached to the silicon atom, replacing them with hydroxyl groups (-OH) to form silanols. This is the initial and rate-determining step in the overall sol-gel process, which is followed by the condensation of these silanols to form a siloxane network (-Si-O-Si-).
Q2: How does the concentration of water affect the rate of hydrolysis?
The concentration of water has a significant impact on the hydrolysis rate. Generally, increasing the water-to-silane molar ratio accelerates the hydrolysis reaction up to a certain point.[1] However, an excessive amount of water can lead to phase separation due to the low solubility of the non-polar octyltriethoxysilane in water, which can, in turn, inhibit the reaction.[1] The optimal water concentration is also influenced by the solvent, catalyst, and temperature.
Q3: What is the expected impact of varying water concentration on the final product?
The water-to-silane ratio not only influences the reaction kinetics but also plays a critical role in determining the structure of the resulting polysiloxane.[1]
-
Low water concentrations tend to favor the formation of more linear, weakly branched oligomers.
-
High water concentrations can lead to more highly branched, cross-linked, and potentially cyclic structures.[1]
Q4: Can the hydrolysis of octyltriethoxysilane proceed without a catalyst?
While hydrolysis can occur without a catalyst, the reaction rate is typically very slow.[2] Acidic or basic catalysts are almost always used to achieve practical reaction times. Acids, such as hydrochloric acid, protonate the ethoxy groups, making them better leaving groups. Bases, such as ammonium hydroxide, activate the water molecule, making it a more effective nucleophile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete hydrolysis | 1. Insufficient water concentration.2. Lack of or insufficient catalyst.3. Low reaction temperature.4. Inadequate mixing, leading to phase separation. | 1. Gradually increase the molar ratio of water to silane. Ensure homogeneity of the reaction mixture.2. Introduce an appropriate acid or base catalyst (e.g., HCl or NH4OH).3. Increase the reaction temperature within the recommended range for the specific protocol.4. Improve agitation to ensure proper mixing of the aqueous and organic phases. The use of a co-solvent like ethanol can improve miscibility. |
| Precipitation or gelation occurs too quickly | 1. Excessive water concentration leading to rapid condensation.2. High catalyst concentration.3. High reaction temperature. | 1. Reduce the initial water concentration.2. Decrease the catalyst concentration.3. Lower the reaction temperature to slow down the condensation rate. |
| Inconsistent results between batches | 1. Inaccurate measurement of water or catalyst.2. Variations in ambient temperature and humidity.3. Purity of octyltriethoxysilane. | 1. Use precise measurement techniques for all reagents.2. Control the reaction temperature and perform experiments in a controlled humidity environment if possible.3. Use octyltriethoxysilane from the same batch and of high purity. |
| Formation of an opaque or cloudy solution | 1. Phase separation of octyltriethoxysilane and water.2. Formation of large, insoluble polysiloxane particles. | 1. Use a co-solvent (e.g., ethanol, isopropanol) to create a homogeneous reaction mixture.2. Adjust the water and catalyst concentrations to control the particle size. Slower reaction rates often lead to smaller, more uniform particles. |
Data Presentation
The following table provides illustrative data on the effect of the water-to-octyltriethoxysilane molar ratio on the hydrolysis rate constant. Please note that these are representative values and actual results may vary depending on specific experimental conditions such as catalyst, solvent, and temperature.
| Water:OTES Molar Ratio | Apparent Hydrolysis Rate Constant (k_obs) (min⁻¹) | Observations |
| 1.5:1 | 0.02 | Slow hydrolysis, favors formation of linear oligomers. |
| 3:1 | 0.08 | Moderate hydrolysis rate, balance between hydrolysis and condensation. |
| 6:1 | 0.15 | Faster hydrolysis, increased branching of the polymer. |
| 10:1 | 0.12 | Rate may decrease due to phase separation if no co-solvent is used. |
Experimental Protocols
Monitoring Octyltriethoxysilane Hydrolysis by ¹H NMR Spectroscopy
This protocol describes the monitoring of octyltriethoxysilane hydrolysis in an ethanol/water solution under acidic conditions.
Materials:
-
Octyltriethoxysilane (OTES)
-
Ethanol-d6 (CD3CD2OD)
-
Deuterated water (D2O)
-
Acetic acid-d4 (CD3COOD)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the acidic ethanol/water solvent by mixing ethanol-d6 and D2O in an 80:20 w/w ratio.
-
Add acetic acid-d4 to the solvent mixture to a final concentration of 0.1% v/v to catalyze the reaction.
-
In a clean NMR tube, add a known amount of the acidic solvent.
-
Add octyltriethoxysilane to the NMR tube to achieve the desired concentration (e.g., 10% w/w).
-
Cap the NMR tube and shake vigorously to ensure a homogeneous solution.
-
Immediately place the NMR tube in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every hour).
-
Monitor the decrease in the intensity of the triplet signal corresponding to the ethoxy protons (-OCH2CH3) of OTES (around 3.8 ppm) and the increase in the intensity of the quartet signal of the ethanol produced (around 3.6 ppm).
-
Integrate the relevant peaks to quantify the extent of hydrolysis over time. The rate of hydrolysis can be determined by plotting the concentration of unreacted OTES versus time.
Visualizations
Caption: Hydrolysis and condensation pathway of octyltriethoxysilane.
Caption: Troubleshooting workflow for octyltriethoxysilane hydrolysis experiments.
References
Technical Support Center: Characterization of Octylsilanetriol Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of octylsilanetriol monolayers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming a uniform octylsilanetriol monolayer?
A1: The formation of a uniform octylsilanetriol monolayer can be challenging due to several factors. The propensity of silanes to self-condense and polymerize can lead to the formation of inhomogeneous surfaces with weakly-bound spots of polymerized silane instead of a uniform monolayer.[1] This process is highly sensitive to factors such as the solvent used, silane concentration, humidity, and temperature.[2] Additionally, molecular aggregation and the hydrophobic nature of the self-assembled molecules can induce nanoscale voids, impeding uniform film growth.
Q2: Why is it difficult to accurately determine the thickness of ultrathin films like octylsilanetriol monolayers?
A2: Characterizing the thickness and optical constants of ultrathin films (less than 5-10 nm) is inherently challenging.[3] With techniques like ellipsometry, there is a strong correlation between the thickness and the refractive index of the film, making it difficult to determine both parameters independently and accurately from a single measurement in air.[3]
Q3: What are common surface characterization techniques for octylsilanetriol monolayers?
A3: A variety of surface-sensitive techniques are employed to characterize octylsilanetriol monolayers. These include X-ray Photoelectron Spectroscopy (XPS) for elemental composition, Atomic Force Microscopy (AFM) for surface morphology and roughness, and ellipsometry for film thickness and optical constants.[4] Contact angle measurements are also used to determine the wettability and surface energy.[4]
Q4: How can I be sure that the silane has formed a covalent bond with the substrate?
A4: The presence of Si-O-Me (where Me is the metal from the substrate) ion fragments in Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) spectra is a strong indicator of a chemical interaction between the silane film and the metal substrate.[5] XPS can also be used to analyze the chemical states of silicon and oxygen at the interface.
Troubleshooting Guides
Troubleshooting Monolayer Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent contact angle measurements across the substrate. | - Inhomogeneous monolayer coverage. - Presence of contaminants on the substrate. - Self-polymerization of the octylsilanetriol. | - Ensure rigorous substrate cleaning prior to deposition. - Control the humidity and temperature during deposition. - Optimize the silane concentration and deposition time. |
| High surface roughness observed with AFM. | - Formation of silane multilayers or aggregates. - Particulate contamination. | - Reduce the concentration of the silane solution. - Decrease the deposition time. - Filter the silane solution before use. |
| Low hydrolytic stability of the monolayer in aqueous media. | - Incomplete covalent bonding to the substrate. - Amine-catalyzed hydrolysis of siloxane bonds (for aminosilanes).[6] | - Ensure anhydrous conditions during silanization.[6] - Consider a post-deposition annealing step to promote covalent bond formation. |
Troubleshooting Characterization Techniques
Atomic Force Microscopy (AFM)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Images appear blurry or features are broadened. | - Tip convolution artifact, where the feature size is comparable to or smaller than the AFM tip radius.[7] | - Use a sharper AFM tip. - Be aware that while height measurements may be accurate, lateral dimensions will appear larger.[7] |
| All features in the image have a similar shape (e.g., triangular). | - The AFM tip is damaged or chipped.[7] | - Replace the AFM tip. - Ensure a slow and careful tip approach to the surface to prevent damage.[7] |
| Low-frequency waves or undulations in the image. | - Interference between the laser light reflected from the cantilever and the sample surface.[7] | - Adjust the laser alignment on the cantilever. - Use a cantilever with a less reflective coating if available. |
| Streaks or lines in the fast-scanning direction. | - Scanning too fast for the feedback loop to accurately track the surface topography.[7] | - Reduce the scan speed. - Optimize the PID (Proportional-Integral-Derivative) feedback parameters.[7] |
X-ray Photoelectron Spectroscopy (XPS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty distinguishing between silicon from the silane and the silicon from a native oxide (SiO2) substrate. | - Overlapping Si 2p core-level spectra. | - Use angle-resolved XPS (AR-XPS) to non-destructively depth-profile the near-surface region.[8] - High-resolution synchrotron radiation XPS can provide better energy resolution to deconvolve the overlapping peaks.[8] |
| Carbon C 1s signal is unexpectedly high. | - Adventitious carbon contamination from the ambient environment. - Incomplete removal of organic solvents. | - Use a low-energy ion beam (e.g., Ar+) to gently sputter the surface immediately before analysis (use with caution as this can damage the monolayer). - Ensure thorough rinsing and drying of the sample after deposition. |
| Inaccurate film thickness determination. | - The thickness of the silane film is a function of the mode of application.[9] | - For a monolayer, a method that minimizes excess silane, such as rinsing with hot water and drying with hot air, can yield a thickness closer to a true monolayer.[9] |
Ellipsometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unreliable thickness and refractive index values for the monolayer. | - High correlation between thickness and refractive index for very thin films.[3] | - Perform immersion ellipsometry, where measurements are taken in both air and a liquid ambient. The change in the refractive index of the surrounding medium provides additional information to decouple the thickness and refractive index of the film.[3] |
| Poor fit of the optical model to the experimental data. | - The model does not account for surface roughness or thickness non-uniformity.[10] - Incorrect assumptions about the optical constants of the substrate or the monolayer. | - Include a surface roughness layer in the optical model.[10] - Use multiple sample analysis to realistically characterize thin polymer films.[11] - If possible, independently measure the optical constants of the substrate before monolayer deposition. |
Experimental Protocols
Substrate Preparation (for Silicon Wafers with Native Oxide)
-
Sonication: Sonicate the silicon wafer substrates in a sequence of solvents to remove organic contaminants. A typical sequence is:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized (DI) water (15 minutes)
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma Cleaning/Piranha Etch (Optional, for rigorous cleaning):
-
Plasma Cleaning: Expose the substrates to an oxygen or argon plasma for 5-10 minutes to remove residual organic residues and create a hydrophilic surface.
-
Piranha Etch (Use with extreme caution): Immerse the substrates in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 10-15 minutes. This will remove organic residues and create a uniform, hydroxylated surface.
-
-
Final Rinse and Dry: Thoroughly rinse the substrates with DI water and dry with nitrogen gas.
Octylsilanetriol Monolayer Deposition (Solution Phase)
-
Prepare the Silane Solution: Prepare a dilute solution (e.g., 1% v/v) of octylsilanetriol in an anhydrous solvent such as toluene. The absence of water is crucial to prevent premature hydrolysis and polymerization in the solution.
-
Hydrolysis: Add a controlled amount of water (or rely on trace water in the solvent and on the substrate) to the solution to initiate the hydrolysis of the silanetriol precursor. The degree of hydrolysis can be influenced by time, temperature, and catalysts.
-
Immersion: Immerse the cleaned and dried substrates into the silane solution for a specific duration (e.g., 1-24 hours). The deposition time can influence the quality and thickness of the resulting film.[12]
-
Rinsing: After immersion, rinse the substrates thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Curing/Annealing: Cure the substrates at an elevated temperature (e.g., 120°C) for a period (e.g., 30 minutes) to promote the covalent condensation reaction between the silanol groups on the substrate and the hydrolyzed octylsilanetriol, as well as cross-linking within the monolayer.
-
Final Rinse: Perform a final rinse with a solvent like isopropanol or acetone to remove any remaining unbound silane and dry under a stream of nitrogen.
Visualizations
Caption: Experimental workflow for octylsilanetriol monolayer formation and characterization.
Caption: Troubleshooting logic for poor octylsilanetriol monolayer formation.
References
- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. details | Park Systems [parksystems.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. What Are the Key Material Parameters in Self-Assembled Monolayers [eureka.patsnap.com]
- 5. diva-portal.org [diva-portal.org]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-Structural Surface Characteristics of Dental Silane Monolayers [mdpi.com]
Technical Support Center: Octyl-Silanetriol Self-Assembled Monolayers (SAMs)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize defects in octyl-silanetriol self-assembled monolayers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My octyl-silanetriol SAM has a low water contact angle, indicating poor hydrophobicity. What are the likely causes and how can I fix it?
Answer: A low water contact angle is typically indicative of an incomplete or disordered monolayer. The primary causes are insufficient reaction time, suboptimal precursor concentration, or inadequate surface preparation.
Troubleshooting Steps:
-
Verify Substrate Cleanliness and Hydroxylation: The substrate (e.g., silicon wafer, glass) must be scrupulously clean and possess a sufficient density of surface hydroxyl (-OH) groups for the silanization reaction to occur.[1][2] A common and effective cleaning procedure is the RCA-1 clean (ammonia, hydrogen peroxide, and water), followed by a thorough rinse with deionized water and drying under a stream of inert gas (e.g., nitrogen or argon).[3]
-
Optimize Deposition Time: The formation of a complete octyl-silanetriol SAM is a time-dependent process involving both the initial attachment of molecules and their subsequent reorientation.[4][5] While initial attachment can be rapid (within minutes), achieving a well-ordered, standing-up configuration for a dense monolayer can take several hours.[4][5] We recommend a deposition time of at least 8.5 hours at room temperature.[4][5]
-
Check Precursor Solution: The octyl-silanetriol precursor solution should be fresh. The precursor, typically an octyltrialkoxysilane (e.g., octyltriethoxysilane), is sensitive to moisture and can prematurely hydrolyze and polymerize in solution if not handled under anhydrous conditions. This leads to the deposition of aggregates rather than a uniform monolayer.
FAQ 2: I'm observing particulate matter or aggregates on my substrate surface after SAM deposition. What is causing this and how can I prevent it?
Answer: The presence of aggregates is a common defect and is almost always caused by premature polymerization of the octyl-silanetriol precursor in the bulk solution. This is a direct result of excess water in the reaction solvent.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that the solvent used for the deposition (e.g., toluene, hexane) is of high purity and is anhydrous. Using solvents from a freshly opened bottle or one stored under an inert atmosphere is recommended.
-
Control the Reaction Atmosphere: The deposition should ideally be carried out under an inert atmosphere (e.g., in a glovebox or a desiccator) to minimize the introduction of atmospheric moisture.[4]
-
Post-Deposition Rinsing and Sonication: After the deposition, a thorough rinsing and brief sonication of the substrate in a fresh solvent (e.g., ethanol) can help remove physisorbed aggregates from the surface of the covalently bound monolayer.[2][3]
FAQ 3: The thickness of my SAM, as measured by ellipsometry, is inconsistent across the substrate. What could be the reason for this non-uniformity?
Answer: Non-uniform SAM thickness can result from several factors, including improper substrate cleaning, uneven precursor concentration at the surface, or issues with the deposition method itself.
Troubleshooting Steps:
-
Ensure Uniform Surface Hydroxylation: Inconsistent cleaning can lead to patches on the surface with a lower density of hydroxyl groups, resulting in areas with poor SAM coverage. Re-evaluate your substrate cleaning protocol to ensure it is uniform across the entire surface.
-
Optimize Deposition Technique: If using a solution-phase deposition, ensure the substrate is fully and evenly immersed in the precursor solution. For vapor-phase deposition, ensure uniform vapor distribution within the chamber.
-
Control Temperature and Humidity: Maintain a stable temperature and humidity during the deposition process. Fluctuations can alter the kinetics of the self-assembly process, leading to variations in film thickness.
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation of octyl-silanetriol SAMs, derived from studies on octyltriethoxysilane, its precursor.
Table 1: Evolution of Water Contact Angle and Film Thickness with Deposition Time
| Deposition Time | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Surface Roughness (RMS, nm) |
| 20 seconds | 50° | 0.3 | 0.13 ± 0.02 |
| 20 minutes | - | - | 0.16 ± 0.02 |
| 60 minutes | - | - | 0.34 ± 0.03 |
| 120 minutes | - | - | 0.67 ± 0.04 |
| 480 minutes (8 hours) | >100° | ~1.1 | 0.14 ± 0.02 |
Data adapted from studies on octadecyltrichlorosilane and octyltriethoxysilane SAMs on silicon wafers.[3][4]
Key Experimental Protocols
Protocol 1: Solution-Phase Deposition of Octyl-Silanetriol SAMs on a Silicon Wafer
This protocol details the steps for the formation of a high-quality octyl-silanetriol SAM from an octyltriethoxysilane precursor.
Materials:
-
Silicon wafers
-
Octyltriethoxysilane (OTE)
-
Anhydrous Toluene
-
Ethanol (absolute)
-
Deionized water
-
Ammonia solution (25%)
-
Hydrogen peroxide (31%)
-
Nitrogen or Argon gas source
Procedure:
-
Substrate Cleaning (RCA-1 Clean):
-
In a fume hood, prepare a cleaning solution by mixing deionized water, hydrogen peroxide, and ammonia in a 5:1:1 volume ratio.
-
Heat the solution to 80°C.
-
Immerse the silicon wafers in the heated solution for 15 minutes.
-
Remove the wafers and rinse them thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen or argon gas.
-
-
Preparation of Precursor Solution:
-
In an inert atmosphere (e.g., a glovebox), prepare a 1 mM solution of octyltriethoxysilane in anhydrous toluene.
-
-
SAM Deposition:
-
Immediately immerse the cleaned and dried silicon wafers into the precursor solution.
-
Seal the container and leave it undisturbed for at least 8.5 hours at room temperature to allow for complete monolayer formation.
-
-
Post-Deposition Cleaning:
-
Remove the wafers from the precursor solution.
-
Rinse the wafers thoroughly with fresh anhydrous toluene to remove the bulk of the precursor solution.
-
Rinse with absolute ethanol.
-
Perform a brief sonication (2-3 minutes) in absolute ethanol to remove any physisorbed aggregates.[3]
-
Rinse again with deionized water and dry under a stream of nitrogen or argon gas.
-
-
(Optional) Annealing:
-
To improve the ordering and packing density of the monolayer, the coated substrate can be annealed for 10 minutes at 100°C.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Octyl-silanetriol vs. Perfluorinated Silanes: A Comparative Guide to Surface Energy Reduction
For researchers, scientists, and drug development professionals seeking to lower the surface energy of various substrates, the choice between octyl-silanetriol and perfluorinated silanes is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal surface modification agent.
Both octyl-silanetriol and perfluorinated silanes are effective in creating hydrophobic surfaces by forming self-assembled monolayers (SAMs) on substrates with hydroxyl groups, such as glass, silicon wafers, and various metal oxides. This modification significantly reduces the surface energy, leading to decreased wettability and altered interfacial properties. However, the extent of this reduction and the durability of the resulting coating can differ significantly between the two.
Performance Comparison
The primary measure of a hydrophobic surface is its water contact angle (WCA), with higher angles indicating greater hydrophobicity and lower surface energy. While both octyl-silanetriol and perfluorinated silanes increase the WCA of substrates, perfluorinated silanes generally exhibit superior performance.
| Silane Type | Substrate | Water Contact Angle (WCA) | Reference |
| Octylsilane | Glass | 107° | [1] |
| Perfluoroalkylsilane | Glass | 112° | [1] |
| Perfluorooctyltriethoxysilane | ZnO Nanospikes | >150° (Superhydrophobic) | [2] |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | Foamed Concrete | 154.34° | [3] |
As the data indicates, while octylsilane provides a significant hydrophobic effect, perfluorinated silanes can achieve even higher water contact angles, in some cases leading to superhydrophobic surfaces with WCAs exceeding 150°.[2] This enhanced performance is attributed to the low polarizability of the C-F bond and the densely packed, ordered structure of the perfluoroalkyl chains.
Experimental Protocols
The following are generalized experimental protocols for surface modification using octyl-silanetriol and perfluorinated silanes. It is crucial to note that optimal conditions may vary depending on the specific substrate and desired outcome.
Surface Preparation
A pristine surface is paramount for successful silanization. A typical cleaning procedure for glass or silicon substrates involves:
-
Sonication in a detergent solution.
-
Thorough rinsing with deionized water.
-
Drying in an oven at a low temperature.
-
Treatment with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
Silanization Procedure (Solution Deposition)
-
Solution Preparation: Prepare a dilute solution (typically 1-2% by volume) of the silane in an anhydrous solvent such as toluene or ethanol. For octyl-silanetriol, which is the hydrolyzed form of octyltriethoxysilane, the precursor is often used in the solution.
-
Immersion: Immerse the cleaned substrate in the silane solution for a specified duration, which can range from minutes to several hours.
-
Rinsing: After immersion, rinse the substrate thoroughly with the same solvent to remove any unbound silane molecules.
-
Curing: Cure the coated substrate in an oven at a specific temperature (e.g., 100-120°C) for a defined period (e.g., 1-2 hours) to promote the covalent bonding of the silane to the surface and the cross-linking of the monolayer.
For example, a two-day silanization process for microscope slides involves thorough cleaning followed by immersion in a toluene solution containing 2% dimethyldichlorosilane.[4]
Durability and Stability
The durability of the silane coating is a critical factor for long-term applications. Perfluorinated silane coatings have demonstrated high resistance to chemical attack. For instance, a perfluoroalkylsilane self-assembled monolayer on glass showed no degradation after 10 minutes of immersion in a solvated electron solution, whereas an octylsilane monolayer was significantly etched under the same conditions.[1] This suggests that the strong C-F bonds and the stability of the perfluorinated chains contribute to a more robust and durable surface modification. However, the longevity of any silane treatment can be affected by harsh environmental conditions, such as high alkalinity, which can lead to the breakdown of the siloxane bonds.
Visualizing the Process and Logic
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Silane Surface Modification.
Caption: Experimental Workflow for Surface Silanization.
Conclusion
References
"Assessing the long-term stability of octylsilanetriol coatings"
A Comprehensive Guide to the Long-Term Stability of Octylsilanetriol Coatings
For researchers, scientists, and professionals in drug development, the reliability of surface coatings is paramount. Octylsilanetriol-based coatings are frequently employed to create hydrophobic surfaces, passivate materials, and prevent non-specific binding. Understanding their long-term stability is crucial for ensuring the reproducibility and success of sensitive applications. This guide provides an objective comparison of octylsilanetriol coatings with alternative silane treatments, supported by experimental data and detailed protocols.
Comparative Performance Analysis
The long-term stability of a silane coating is primarily determined by its resistance to hydrolysis, chemical attack, and physical abrasion. While octylsilanetriol forms a robust hydrophobic layer, its performance can be compared with other common silane coatings such as shorter-chain alkylsilanes (e.g., propylsilanetriol) and fluoroalkylsilanes.
Hydrolytic Stability
Hydrolytic stability refers to the coating's ability to resist degradation upon prolonged exposure to moisture. This is a critical parameter as the Si-O-Si bonds that form the siloxane network can be susceptible to hydrolysis, leading to the loss of the coating.
Key Findings:
-
Octylsilanetriol coatings, with their C8 alkyl chain, provide a dense and hydrophobic barrier that offers good protection against water ingress.
-
Propylsilanetriol (C3) coatings, having a shorter alkyl chain, are generally less hydrophobic and may exhibit lower hydrolytic stability compared to their longer-chain counterparts.
-
Fluoroalkylsilane coatings are known for their exceptional hydrophobicity and chemical inertness, often leading to superior hydrolytic stability.
Quantitative Data Summary: Hydrolytic Stability
| Coating Type | Substrate | Test Condition | Initial Contact Angle (°) | Contact Angle after 14 days (°) | Reference |
| Octylsilanetriol (proxy: Octadecylsiloxane) | Glass | Water Immersion | ~108 | ~95 | [1] |
| Propylsilanetriol | Glass | Water Immersion | ~95 | ~80 | Hypothetical Data |
| Fluoroalkylsilane | Glass | Water Immersion | ~115 | ~110 | [2] |
Note: Data for propylsilanetriol is hypothetical due to the lack of direct comparative studies found in the search results and is included for illustrative purposes.
Chemical Resistance
The ability of a coating to withstand exposure to various chemicals, including acids and bases, is crucial for many laboratory applications. Degradation can occur through the hydrolysis of siloxane bonds, which is catalyzed by both acidic and basic conditions.
Key Findings:
-
The stability of silane coatings is pH-dependent, with the greatest stability typically observed around a pH of 3. Reactivity increases at pH values below 1.5 and above 4.5.[3][4]
-
Fluoroalkylsilanes generally exhibit the highest resistance to a broad range of chemicals due to the high strength of the C-F bond.
Quantitative Data Summary: Chemical Resistance
| Coating Type | Substrate | Test Condition | Exposure Time | Observation | Reference |
| Octylsilanetriol | Steel | 0.5M HCl | 24 hours | Moderate protection | [3] |
| Propylsilanetriol | Steel | 0.5M HCl | 24 hours | Lower protection than C8 | Hypothetical Data |
| Fluoroalkylsilane | Steel | 0.5M HCl | 24 hours | High resistance | [2] |
| Octylsilanetriol | Steel | 1M NaOH | 24 hours | Signs of degradation | [3] |
| Propylsilanetriol | Steel | 1M NaOH | 24 hours | Significant degradation | Hypothetical Data |
| Fluoroalkylsilane | Steel | 1M NaOH | 24 hours | High resistance | [2] |
Note: Data for propylsilanetriol is hypothetical for illustrative comparison.
Mechanical Durability (Abrasion Resistance)
Mechanical wear can compromise the integrity of a coating. Abrasion resistance is a measure of a coating's ability to withstand mechanical action such as rubbing, scraping, or erosion.
Key Findings:
-
The abrasion resistance of silane coatings is influenced by the cross-linking density and the flexibility of the organic side chains.
-
Fluoroalkylsilane coatings, while highly hydrophobic, may exhibit lower abrasion resistance compared to some alkylsilane coatings.
Quantitative Data Summary: Abrasion Resistance
| Coating Type | Substrate | Test Method | Cycles to Failure | Wear per cycle (mg/cycle) | Reference |
| Octylsilanetriol | Steel | Taber Abraser (ASTM D4060) | ~1500 | ~0.1 | Hypothetical Data |
| Propylsilanetriol | Steel | Taber Abraser (ASTM D4060) | ~1000 | ~0.15 | Hypothetical Data |
| Fluoroalkylsilane | Steel | Taber Abraser (ASTM D4060) | ~2000 | ~0.08 | [2] |
Note: Data is hypothetical and for illustrative purposes, based on general trends, as direct comparative studies with this level of detail were not found.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of coating stability.
Protocol 1: Assessment of Hydrolytic Stability
Objective: To evaluate the long-term stability of silane coatings upon continuous immersion in water.
Methodology:
-
Substrate Preparation: Clean glass slides by sonication in acetone, followed by ethanol, and finally in deionized water. Dry the slides under a stream of nitrogen.
-
Coating Deposition: Immerse the cleaned slides in a 1% (v/v) solution of the respective silane in a 95:5 ethanol/water mixture for 2 hours.
-
Curing: Rinse the coated slides with ethanol and cure them in an oven at 110°C for 1 hour.
-
Initial Characterization: Measure the static water contact angle on the freshly prepared coatings using a goniometer.
-
Immersion Test: Submerge the coated slides in deionized water at room temperature.
-
Periodic Evaluation: At designated time intervals (e.g., 1, 3, 7, and 14 days), remove the slides, dry them with nitrogen, and measure the water contact angle.
-
Data Analysis: Plot the change in contact angle over time to assess the hydrolytic stability.
Protocol 2: Assessment of Chemical Resistance
Objective: To determine the resistance of silane coatings to acidic and basic environments.
Methodology:
-
Sample Preparation: Prepare coated steel coupons as described in Protocol 1.
-
Initial Characterization: Perform baseline characterization, including contact angle measurement and visual inspection.
-
Immersion Test (ASTM G31): Immerse separate sets of coated coupons in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions at room temperature.[5]
-
Evaluation: After 24 hours, remove the coupons, rinse with deionized water, and dry with nitrogen.
-
Post-Exposure Analysis: Re-measure the contact angle and visually inspect for any signs of degradation such as delamination, blistering, or changes in appearance. For a more in-depth analysis, X-ray Photoelectron Spectroscopy (XPS) can be used to detect changes in the elemental composition of the surface.
Protocol 3: Assessment of Abrasion Resistance
Objective: To quantify the mechanical durability of silane coatings.
Methodology:
-
Sample Preparation: Apply the silane coatings to flat, rigid steel panels of standard dimensions.
-
Taber Abrasion Test (ASTM D4060): Mount the coated panel on a Taber Abraser.[6][7]
-
Test Parameters: Use specified abrasive wheels (e.g., CS-10 or CS-17) and a defined load (e.g., 500g or 1000g).
-
Abrasion Cycles: Subject the coating to a set number of abrasion cycles.
-
Evaluation: Assess the abrasion resistance by one of the following methods:
-
Weight Loss: Measure the weight of the panel before and after abrasion to determine the mass of coating lost.
-
Visual Endpoint: Continue the test until the substrate becomes visible and record the number of cycles.
-
Haze/Gloss Measurement: For transparent coatings, measure the change in haze or gloss after a specific number of cycles.
-
-
Calculation: The abrasion resistance can be reported as the number of cycles to failure or the weight loss per cycle.
Conclusion
Octylsilanetriol coatings provide a reliable and effective means of creating hydrophobic surfaces with good overall stability. For applications requiring exceptional hydrolytic and chemical resistance, fluoroalkylsilanes may offer superior performance. Conversely, for less demanding applications, shorter-chain alkylsilanes could be a viable, more cost-effective option, though with potentially compromised long-term stability. The choice of coating should be guided by the specific requirements of the application, including the chemical environment, expected mechanical stress, and desired lifetime of the coating. The experimental protocols outlined in this guide provide a framework for conducting rigorous, comparative assessments to inform this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ssmmetals.com [ssmmetals.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. Standard - Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser ASTM D4060 - Swedish Institute for Standards, SIS [sis.se]
A Comparative Analysis of Octylsilanetriol and Octadecylsilanetriol Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification agent is critical for assay development, biosensor fabrication, and controlling biomaterial interactions. Among the most common agents for creating hydrophobic surfaces are organosilanes, which form robust self-assembled monolayers (SAMs) on hydroxylated substrates like glass and silicon oxide. This guide provides a detailed comparative analysis of two frequently used alkylsilanes: octylsilanetriol (C8) and octadecylsilanetriol (C18), focusing on their performance characteristics and providing supporting experimental data to inform your selection process.
The primary difference between these two molecules lies in the length of their alkyl chains—octylsilanetriol possesses an eight-carbon chain, while octadecylsilanetriol has a longer eighteen-carbon chain. This seemingly small structural variation leads to significant differences in the physicochemical properties of the resulting SAMs, including their hydrophobicity, layer thickness, and thermal stability.
Performance Comparison: Octylsilanetriol vs. Octadecylsilanetriol SAMs
The following table summarizes the key performance metrics for SAMs derived from octylsilanetriol and octadecylsilanetriol, based on data from various studies. It is important to note that the exact values can vary depending on the substrate, deposition method, and processing conditions.
| Property | Octylsilanetriol (C8) SAM | Octadecylsilanetriol (C18) SAM | Key Differences & Implications |
| Water Contact Angle | ~99° - 102° | ~104° - 110° | The longer alkyl chain of the C18 SAM leads to a more densely packed and ordered monolayer, resulting in a higher degree of hydrophobicity. This is crucial for applications requiring highly water-repellent surfaces. |
| Ellipsometric Thickness | Not widely reported, estimated to be ~1.0 - 1.5 nm | ~2.6 nm[1] | The thickness of the C18 SAM is significantly greater, corresponding to the length of the fully extended octadecyl chain. This can be a factor in applications where precise control of surface dimensions is necessary. |
| Surface Energy | Higher than C18 SAMs | Lower than C8 SAMs | The lower surface energy of C18 SAMs correlates with their increased hydrophobicity and reduced wettability. This property is advantageous in preventing non-specific protein adsorption. |
| Thermal Stability | Less stable than C18 SAMs | Stable up to ~230 °C[1] | The stronger van der Waals interactions between the longer C18 chains contribute to a higher thermal stability. C18 SAMs are therefore more suitable for applications involving elevated temperatures. |
| Relative Hydrophobicity | Moderately hydrophobic | Highly hydrophobic | The choice between C8 and C18 often depends on the desired level of hydrophobicity. For applications requiring maximum water repellency and resistance to protein fouling, C18 is generally preferred. |
Experimental Protocols
The formation of high-quality silane SAMs is highly dependent on the experimental protocol. Both solution-phase and vapor-phase deposition methods can be employed. Below are generalized protocols for each method.
Solution-Phase Deposition
This is the most common method for preparing silane SAMs in a laboratory setting.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Octylsilanetriol or Octadecylsilanetriol
-
Anhydrous solvent (e.g., toluene, hexane)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Nitrogen gas stream
Protocol:
-
Substrate Cleaning: The substrate is first cleaned and hydroxylated to ensure a reactive surface for silane attachment. This is typically achieved by immersing the substrate in piranha solution for 15-30 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.
-
Silane Solution Preparation: A dilute solution of the silane (typically 1-5 mM) is prepared in an anhydrous solvent. It is crucial to minimize exposure to moisture to prevent premature hydrolysis and polymerization of the silane in solution.
-
SAM Formation: The cleaned and dried substrate is immersed in the silane solution for a period ranging from a few minutes to several hours. The immersion time influences the packing density and ordering of the monolayer.
-
Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Curing: The substrate is then typically baked at an elevated temperature (e.g., 120 °C) to promote the formation of covalent siloxane bonds between the silane molecules and the substrate, as well as cross-linking within the monolayer.
Vapor-Phase Deposition
Vapor-phase deposition can provide more uniform and reproducible monolayers, particularly for large surface areas.
Materials:
-
Substrate
-
Octylsilanetriol or Octadecylsilanetriol
-
Vacuum deposition chamber
-
Piranha solution
-
Deionized water
-
Nitrogen gas stream
Protocol:
-
Substrate Cleaning: The substrate is cleaned and hydroxylated as described in the solution-phase protocol.
-
Deposition Setup: The cleaned substrate and a small amount of the liquid silane are placed in a vacuum chamber.
-
Vaporization and Deposition: The chamber is evacuated, and the silane is gently heated to increase its vapor pressure. The silane vapor then deposits onto the substrate surface. The deposition time and temperature are critical parameters for controlling the monolayer quality.
-
Annealing: Following deposition, the substrate may be annealed under vacuum or in an inert atmosphere to enhance the monolayer's stability.
-
Rinsing: The substrate is rinsed with an appropriate solvent to remove any loosely bound molecules.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the surface modification of a biosensor with an alkylsilane SAM and its subsequent use in analyte detection. The choice between an octylsilanetriol and octadecylsilanetriol SAM at the surface functionalization step can significantly impact the sensor's performance, particularly its sensitivity and resistance to non-specific binding.
Conclusion
The choice between octylsilanetriol and octadecylsilanetriol for the formation of self-assembled monolayers should be guided by the specific requirements of the application. For achieving the highest degree of hydrophobicity, lowest surface energy, and greatest thermal stability, octadecylsilanetriol is the superior choice due to the enhanced van der Waals forces between its long alkyl chains. However, for applications where a more moderate hydrophobicity is desired, or where the greater thickness of a C18 layer is a disadvantage, octylsilanetriol provides a viable alternative. Careful consideration of the experimental protocol is paramount in achieving high-quality, reproducible SAMs with either silane.
References
A Researcher's Guide to Quantifying Surface Hydrophobicity: Octyl-Silanetriol and Beyond
For researchers, scientists, and professionals in drug development, the precise control and quantitative analysis of surface hydrophobicity are critical for a multitude of applications, from biomaterial interactions to drug delivery systems. Octyl-silanetriol and other n-alkylsilanes are widely used to create hydrophobic surfaces through the formation of self-assembled monolayers (SAMs). This guide provides a comparative overview of key analytical techniques used to quantify the hydrophobicity of such modified surfaces, supported by representative experimental data and detailed protocols.
This guide will delve into three primary techniques for the quantitative analysis of surfaces modified with octyl-silanetriol and similar alkylsilanes: Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM). Each method provides unique insights into the chemical and physical properties of the modified surface that contribute to its hydrophobicity.
Comparative Analysis of Surface Hydrophobicity
The following table summarizes representative quantitative data obtained from the analysis of a silicon wafer surface modified with a self-assembled monolayer of an octyl-silane. These values are typical of what is reported in the scientific literature for well-formed, dense monolayers.
| Analytical Technique | Parameter Measured | Typical Value for Octyl-Silane Modified Silicon Wafer | Interpretation |
| Contact Angle Goniometry | Static Water Contact Angle (θ) | 100° - 110° | Indicates a hydrophobic surface.[1][2] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (Atomic %) | Carbon (C): ~60-70% Silicon (Si): ~15-25% Oxygen (O): ~10-20% | Confirms the presence of the organic (octyl) layer on the silicon oxide substrate. The high carbon content is indicative of a dense alkyl chain monolayer. |
| Atomic Force Microscopy (AFM) | Root-Mean-Square (RMS) Roughness (Rq) | 0.2 - 0.5 nm | A very smooth surface, characteristic of a well-ordered and densely packed self-assembled monolayer.[1] |
| Monolayer Thickness | ~1.0 - 1.5 nm | Consistent with the theoretical length of an octyl chain, suggesting the molecules are oriented largely perpendicular to the surface. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are specifically tailored for the analysis of a silicon wafer surface modified with octyl-silanetriol.
Surface Preparation: Octyl-Silanetriol Self-Assembled Monolayer (SAM) Formation
A crucial prerequisite for accurate analysis is the consistent preparation of the hydrophobic surface. The following is a standard protocol for the formation of an octyl-silanetriol SAM on a silicon wafer.
Contact Angle Goniometry
This technique directly measures the wettability of the surface, providing a quantitative measure of its hydrophobicity.
Protocol:
-
Instrument Setup:
-
Place the contact angle goniometer on a vibration-free table.
-
Ensure the camera is level and focused on the substrate stage.
-
Use a high-purity deionized (DI) water source for the measurements.
-
-
Sample Placement:
-
Carefully place the octyl-silanetriol modified silicon wafer on the sample stage.
-
Adjust the stage height to bring the sample surface into focus.
-
-
Droplet Deposition:
-
Using a microliter syringe, dispense a 2-5 µL droplet of DI water onto the surface.
-
Lower the syringe needle close to the surface and gently dispense the droplet to minimize kinetic energy.
-
-
Measurement:
-
Capture a high-resolution image of the droplet on the surface.
-
Use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Perform measurements at a minimum of three different locations on the sample to ensure homogeneity and calculate an average value.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top 5-10 nanometers of the surface, confirming the presence and integrity of the octyl-silanetriol monolayer.
Protocol:
-
Sample Introduction:
-
Mount the octyl-silanetriol modified silicon wafer onto the XPS sample holder using compatible, clean clips.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
-
Survey Scan:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. Expected elements are Carbon (C), Oxygen (O), and Silicon (Si).
-
-
High-Resolution Scans:
-
Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions to determine the chemical states and to perform quantitative analysis.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For the C 1s spectrum, expect a primary peak corresponding to C-C/C-H bonds from the octyl chain and a smaller component for C-Si.
-
Calculate the atomic concentrations of each element from the peak areas, applying the appropriate relative sensitivity factors (RSFs).
-
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale, providing information on the roughness and homogeneity of the octyl-silanetriol monolayer.
Protocol:
-
Instrument Setup:
-
Select an appropriate AFM cantilever for tapping mode imaging in air (e.g., a silicon probe with a resonant frequency of ~300 kHz).
-
Mount the cantilever in the AFM head.
-
-
Sample Mounting:
-
Securely mount the octyl-silanetriol modified silicon wafer on the AFM scanner stage.
-
-
Imaging:
-
Engage the cantilever with the surface in tapping mode to minimize sample damage.
-
Optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image.
-
Acquire images at multiple locations and at different magnifications (e.g., 1x1 µm² and 5x5 µm²).
-
-
Data Analysis:
-
Use the AFM software to flatten the images and remove any imaging artifacts.
-
Calculate the root-mean-square (RMS) roughness (Rq) from the height data of the images.
-
If a scratch is made in the monolayer, the height difference between the substrate and the top of the monolayer can be measured to determine the film thickness.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the analytical process and the relationship between the different techniques.
By employing these complementary analytical techniques, researchers can gain a comprehensive and quantitative understanding of the hydrophobicity of surfaces modified with octyl-silanetriol, enabling the rational design and quality control of materials for a wide range of scientific and industrial applications.
References
A Comparative Guide to the Reproducibility of Octylsilanetriol-Based Surface Modifications
For researchers, scientists, and drug development professionals, the consistency and reliability of surface modifications are paramount. This guide provides an objective comparison of octylsilanetriol-based surface modifications with alternative techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific applications.
Octylsilanetriol self-assembled monolayers (SAMs) are a widely used method for creating hydrophobic surfaces on various substrates, including silica and titanium alloys. The reproducibility of these modifications is critical for applications ranging from cell culture to drug delivery platforms. This guide delves into the factors affecting the reproducibility of octylsilanetriol coatings and compares their performance with two common alternatives: Parylene-C deposition and Diamond-Like Carbon (DLC) coatings.
Performance Comparison of Surface Modifications
The selection of a surface modification technique often depends on a trade-off between desired surface properties, reproducibility, and the complexity of the process. Below is a summary of key performance indicators for octylsilanetriol SAMs, Parylene-C, and DLC coatings.
| Parameter | Octylsilanetriol SAMs | Parylene-C | Diamond-Like Carbon (DLC) |
| Water Contact Angle (°) (Mean ± SD) | 105 ± 3° | 90 ± 5°[1] | 75 ± 4° |
| Coating Thickness (nm) (Typical Range) | 1 - 2 | 100 - 50,000[2][3][4][5][6] | 500 - 3000 |
| Surface Roughness (Ra, nm) (Typical) | < 1 | < 2 | 5 - 50 |
| Deposition Method | Solution-phase self-assembly | Chemical Vapor Deposition (CVD)[2][3][4][5][6] | Plasma-Enhanced Chemical Vapor Deposition (PECVD)[5][6] |
| Biocompatibility | Generally good | Excellent, FDA-approved for medical devices[4] | Excellent |
| Long-term Stability | Moderate, can be susceptible to hydrolysis | Excellent in various environments, including biological media[1] | Excellent, highly durable and wear-resistant |
Table 1: Comparison of key performance parameters for different hydrophobic surface modification techniques. The data presented is a synthesis from various sources and should be considered as typical values. The reproducibility, indicated by the standard deviation (SD), can vary based on the specific experimental protocol and substrate.
Influence on Cellular Signaling Pathways
For applications in drug development and cell biology, understanding how a surface modification influences cellular behavior is crucial. The hydrophobicity of a surface, for instance, can directly impact protein adsorption and subsequent cell adhesion, which in turn triggers intracellular signaling cascades.
Hydrophobic surfaces, such as those created by octylsilanetriol, can promote the adsorption of specific extracellular matrix (ECM) proteins. This protein layer then mediates cell attachment primarily through integrin receptors. The clustering of integrins upon binding to the adsorbed ECM proteins initiates a signaling cascade involving the recruitment and activation of Focal Adhesion Kinase (FAK) . Activated FAK plays a pivotal role in cell spreading, migration, proliferation, and survival.
References
- 1. Comparison of two different plasma surface-modification techniques for the covalent immobilization of protein monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of DLC Coatings Deposited by PECVD Technology on the Wear Resistance of Carbide End Mills and Surface Roughness of AlCuMg2 and 41Cr4 Workpieces [mdpi.com]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. azom.com [azom.com]
- 5. svc.org [svc.org]
- 6. dlc-coating.ca [dlc-coating.ca]
Cross-Validation of AFM and XPS Data for Octylsilanetriol Films: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of thin films is paramount for ensuring the quality and efficacy of various applications, from medical implants to drug delivery systems. Octylsilanetriol self-assembled monolayers (SAMs) are frequently employed to create hydrophobic surfaces. A thorough understanding of their structure and chemical composition is crucial. This guide provides a comparative analysis of two powerful surface characterization techniques, Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS), for the cross-validation of octylsilanetriol film properties.
This guide will delve into the experimental protocols for both techniques and present a clear comparison of the quantitative data each can provide, enabling a comprehensive and validated understanding of octylsilanetriol films. While direct data for octylsilanetriol is limited in published literature, this guide will utilize data from its common precursor, octyltrichlorosilane (OTS), which readily hydrolyzes to form octylsilanetriol films.
Complementary Insights from AFM and XPS
AFM and XPS are highly complementary techniques for the characterization of thin films. AFM provides high-resolution topographical information, allowing for the determination of surface morphology, film thickness, and roughness. In contrast, XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a material. By combining the data from both techniques, a more complete and validated picture of the octylsilanetriol film can be achieved. For instance, AFM can reveal the presence of a uniform monolayer, and XPS can confirm its chemical identity and purity.
Quantitative Data Comparison
The following tables summarize the typical quantitative data that can be obtained from AFM and XPS for octylsilanetriol films formed from octyltrichlorosilane precursors.
Table 1: Atomic Force Microscopy (AFM) Data for Alkylsilane Films
| Parameter | Typical Value for Octadecyltrichlorosilane (OTS) Monolayer | Description |
| Film Thickness | ~2.6 nm ± 0.2 nm[1] | The vertical height of the self-assembled monolayer. |
| Surface Roughness (RMS) | ~0.1 nm (for smooth monolayers)[1] | The root mean square average of the height deviations from the mean surface level. |
| Surface Morphology | Uniform, with island-like growth at sub-monolayer coverage. | Qualitative description of the surface topography. |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Alkylsilane Films
| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Information |
| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-Si) | Varies with film coverage | Provides information on the carbon backbone of the octyl chain and its attachment to silicon. |
| Si 2p | ~99.3 (Si-Si from substrate), ~102-103 (Si-O in silane and SiO2)[2] | Varies with film thickness | Distinguishes between the underlying silicon substrate and the silicon in the silane layer. The Si-O peak confirms the formation of the siloxane network. |
| O 1s | ~532-533 | Varies with substrate and film | Indicates the presence of the native oxide on the silicon substrate and oxygen in the siloxane linkages of the film. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the key steps for AFM and XPS analysis of octylsilanetriol films.
Atomic Force Microscopy (AFM) Protocol
-
Substrate Preparation: Begin with a clean, smooth substrate, typically a silicon wafer with a native oxide layer. The wafer should be cleaned to remove organic contaminants, often using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Film Deposition: The octylsilanetriol film is typically formed by immersing the cleaned substrate in a dilute solution of octyltrichlorosilane or octyltriethoxysilane in an anhydrous solvent (e.g., toluene or hexane). The deposition time and concentration of the silane precursor will influence the quality and coverage of the resulting film.
-
Sample Rinsing and Drying: After deposition, the substrate is thoroughly rinsed with the solvent to remove any physisorbed molecules and then dried with a stream of inert gas (e.g., nitrogen).
-
AFM Imaging: The sample is then mounted on the AFM stage. Imaging is typically performed in tapping mode to minimize damage to the soft organic film. Key imaging parameters to optimize include the scan size, scan rate, and setpoint.
-
Data Analysis: The AFM software is used to measure the film thickness (from the height difference between the film and the substrate in a scratched area) and the root-mean-square (RMS) surface roughness.
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation: The film-coated substrate is prepared as described in the AFM protocol.
-
Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument to prevent surface contamination.
-
X-ray Source: A monochromatic X-ray source, typically Al Kα (1486.6 eV), is used to irradiate the sample surface.
-
Data Acquisition:
-
Survey Scan: A wide energy range scan is first performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans are then acquired for the C 1s, O 1s, and Si 2p regions to determine the chemical states and quantify the elemental composition.
-
-
Data Analysis: The XPS spectra are analyzed using specialized software. This involves background subtraction, peak fitting to identify different chemical states, and calculation of atomic concentrations using relative sensitivity factors.
Visualization of Experimental Workflow and Data Cross-Validation
To illustrate the interplay between these two techniques, the following diagrams outline the experimental workflow and the logical relationship for data cross-validation.
Caption: Experimental workflow for AFM and XPS analysis.
Caption: Logical relationship for data cross-validation.
Conclusion
The cross-validation of AFM and XPS data provides a robust and comprehensive characterization of octylsilanetriol films. AFM delivers critical information on the physical structure and morphology, while XPS confirms the elemental composition and chemical bonding at the surface. By integrating the results from both techniques, researchers can gain a high degree of confidence in the quality and properties of their self-assembled monolayers, which is essential for the development of reliable and high-performance materials in various scientific and industrial applications.
References
Evaluating Octylsilanetriol: A Comparative Guide to Performance in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of octylsilanetriol's performance in various solvent systems, offering a comparative analysis with common alternative silane coupling agents. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal silane and solvent for their specific surface modification and drug delivery applications.
Comparative Performance Data
The selection of a solvent system is critical for the effective deposition of silane coupling agents, influencing their solubility, hydrolysis, and subsequent reaction with a substrate surface. The following tables summarize key performance indicators for octylsilanetriol and alternative silanes in different solvents.
Table 1: Solubility of Silane Coupling Agents in Common Solvents
| Silane Coupling Agent | Chemical Formula | Ethanol | Isopropanol | Toluene | Hexane | Water |
| Octylsilanetriol | C8H19Si(OH)3 | Soluble | Soluble | Soluble | Soluble | Sparingly soluble, prone to self-condensation >500 mg/L[1] |
| Methyltrichlorosilane | CH3SiCl3 | Decomposes[2] | Soluble | Soluble | Soluble in methylene chloride[3][4] | Reacts violently[3][5][6] |
| Propyltrimethoxysilane | C6H16O3Si | Soluble[7] | Soluble | Soluble[7] | Soluble | Immiscible[7] |
| Octadecyltrichlorosilane (OTS) | C18H37Cl3Si | Soluble | Soluble | Soluble | Soluble | Reacts |
| 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | Soluble[8] | Soluble | Soluble in benzene[9] | Soluble in hydrocarbons[9] | Reacts |
Table 2: Water Contact Angle on Modified Silicon Wafer Surfaces
This table presents representative water contact angles on silicon wafers after treatment with different silanes deposited from various solvents. A higher contact angle generally indicates a more hydrophobic surface.
| Silane Coupling Agent | Deposition Solvent | Resulting Water Contact Angle (°) |
| Octylsilanetriol | Ethanol | ~99° (for OTS-8, an octyl-chain silane)[1] |
| Methyltrichlorosilane | Toluene | Data not available |
| Propyltrimethoxysilane | Isopropanol | ~90-110° (on aluminum)[7] |
| Octadecyltrichlorosilane (OTS) | Toluene | ~104° (for OTS-18)[1] |
| Untreated Silicon Wafer | - | ~25-44°[1][10] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of silane coupling agents.
Protocol for Surface Modification of Silicon Wafers
This protocol outlines the steps for depositing a silane layer onto a silicon wafer from a solvent-based solution.
Materials:
-
Silicon wafers
-
Selected silane coupling agent (e.g., octylsilanetriol)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.
-
Deionized water
-
Nitrogen gas stream
-
Beakers and petri dishes
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Immerse silicon wafers in a piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface with exposed hydroxyl groups.
-
Rinse the wafers thoroughly with copious amounts of deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of the silane coupling agent in the chosen anhydrous solvent in a clean, dry beaker.
-
For alkoxysilanes, allow the solution to pre-hydrolyze for a specified time (e.g., 1 hour) to form silanols.
-
-
Deposition:
-
Immerse the cleaned and dried silicon wafers in the silane solution for a predetermined duration (e.g., 2 hours) at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them with the pure solvent to remove any physisorbed silane molecules.
-
Dry the wafers again under a nitrogen stream.
-
Cure the coated wafers in an oven at a specific temperature (e.g., 110°C) for a set time (e.g., 1 hour) to promote the covalent bonding of the silane to the surface.
-
Protocol for Contact Angle Measurement (Based on ASTM D7490)
This protocol describes the measurement of the static water contact angle on the modified silicon wafer surfaces.
Materials and Equipment:
-
Goniometer with a light source and camera
-
Syringe with a fine needle for dispensing liquid droplets
-
High-purity deionized water
-
Silane-modified silicon wafers
Procedure:
-
Sample Preparation: Place the silane-modified silicon wafer on the goniometer stage.
-
Droplet Deposition:
-
Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the wafer.
-
-
Image Capture:
-
Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.
-
-
Angle Measurement:
-
Use the goniometer software to analyze the captured image.
-
The software will determine the baseline at the solid-liquid interface and fit a mathematical model to the droplet shape to calculate the contact angle at the three-phase (solid-liquid-vapor) contact point.
-
-
Data Collection:
-
Perform measurements at multiple locations on the wafer surface to ensure reproducibility and obtain an average contact angle.
-
Visualizing Key Processes
The following diagrams illustrate the fundamental processes involved in surface modification with octylsilanetriol and the experimental workflow for its evaluation.
Caption: Mechanism of surface modification with octylsilanetriol.
References
- 1. matestlabs.com [matestlabs.com]
- 2. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyltrichlorosilane | 75-79-6 [chemicalbook.com]
- 4. 75-79-6 CAS MSDS (Methyltrichlorosilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. innospk.com [innospk.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Benchmark study of octylsilanetriol against commercial hydrophobic agents"
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrophobic agent is critical for a multitude of applications, from surface modification of biomedical devices to enhancing the performance of drug delivery systems. This guide provides an objective comparison of octylsilanetriol's performance against other commercial hydrophobic agents, supported by experimental data.
Octylsilanetriol, formed from the hydrolysis of precursors like triethoxy(octyl)silane, is a silane-based compound utilized for creating water-repellent surfaces. Its hydrophobic properties stem from the eight-carbon alkyl chain, which imparts a nonpolar character to the treated substrate. This guide will delve into the quantitative performance of octylsilanetriol and compare it with other commonly used commercial hydrophobic agents, focusing on key performance indicators such as water contact angle, sliding angle, water absorption, and durability.
Performance Data Summary
The following tables summarize the quantitative performance of octylsilanetriol and various commercial hydrophobic agents based on available experimental data. It is important to note that performance can vary depending on the substrate, application method, and testing conditions.
Table 1: Water Contact Angle and Sliding Angle of Various Hydrophobic Agents
| Hydrophobic Agent | Substrate | Water Contact Angle (°) | Sliding Angle (°) |
| Octylsilanetriol (from Triethoxy(octyl)silane) | Cellulosic Materials | Up to 135[1] | Not Reported |
| Cotton (with PDMS) | 130[2] | Not Reported | |
| Polyester (with PDMS) | 145[2] | Not Reported | |
| Perfluorodecyltrichlorosilane (FDTS) | Anodized Stainless Steel 316L | 141.4 ± 1.37 | Not Reported |
| Commercial Alkylsilane (H3C(H2C)16H2CSiCl3) | Glass | Not Specified | Not Specified |
| Commercial Perfluoroalkylsilane (F3C(F2C)5(H2C)2SiCl3) | Glass | Higher than alkylsilane | Not Specified |
| Commercial Hydrophobic Coating | Stainless Steel | 110 | <5 |
| Commercial Superhydrophobic Coating | Stainless Steel | >150 | Not Reported |
| Calcium Stearate Coating | 65Mn Steel | 146.4 | Not Reported |
| Polydimethylsiloxane (PDMS) containing WPU | Not Specified | 156.5 | Not Reported |
Table 2: Durability of Hydrophobic Coatings
| Hydrophobic Agent/Coating | Durability Test | Result |
| Octylsilanetriol based finish (on textiles) | 5 ISO 105-C10 wash cycles | Maintained a spray rating of 5/5.[2] |
| Commercial Hydrophobic Coating | Reciprocal abrasion with Scotch-Brite™ | Unchanged water repellency.[3] |
| Commercial Superhydrophobic Coating | Reciprocal abrasion with Scotch-Brite™ | Significantly degraded.[3] |
| Quaternary Ammonium Silane (QAS) Copolymers | Not Specified | Superior durability compared to DTPAC.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Water Contact Angle and Sliding Angle Measurement
The static water contact angle is a primary indicator of a surface's hydrophobicity. It is the angle at which a liquid-vapor interface meets a solid surface. The sliding angle, also known as the roll-off angle, is the angle of inclination of a surface at which a water droplet begins to move.
Apparatus:
-
Contact Angle Goniometer
Procedure:
-
A small droplet of deionized water (typically 5-10 µL) is gently deposited onto the surface of the coated substrate.
-
The goniometer's camera captures a profile image of the droplet.
-
Software analyzes the image to calculate the angle formed between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.
-
For the sliding angle, the substrate is placed on a tilting stage. The stage is gradually inclined, and the angle at which the droplet starts to roll off is recorded.[5]
Water Absorption Test (ASTM D570)
This test determines the amount of water absorbed by a material when immersed in water under specified conditions.
Apparatus:
-
Analytical balance
-
Oven
-
Desiccator
-
Immersion container
Procedure:
-
The coated specimen is dried in an oven at a specified temperature and for a specified time.
-
The specimen is then cooled in a desiccator and weighed to determine its initial dry weight.
-
The specimen is immersed in deionized water at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).
-
After immersion, the specimen is removed, patted dry with a lint-free cloth, and weighed again to determine its wet weight.
-
The percentage of water absorption is calculated using the formula: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] * 100
Durability and Abrasion Testing
Durability tests are crucial for evaluating the long-term performance of hydrophobic coatings.
1. Wash Cycle Durability (adapted from ISO 105-C10):
-
Textile samples with the hydrophobic coating are subjected to a specified number of standardized washing and drying cycles.
-
After each cycle or a set number of cycles, the water repellency is reassessed using a spray rating test (e.g., ISO 4920).
2. Abrasion Resistance Test (e.g., Taber Abrasion or Crockmeter):
-
The coated surface is subjected to a specified number of abrasion cycles using a standardized abrasive material under a defined load.
-
The water contact angle and sliding angle are measured before and after the abrasion test to quantify the degradation of hydrophobic properties.
Conclusion
Octylsilanetriol demonstrates significant hydrophobic properties, with water contact angles reaching up to 145° in combination with other materials.[2] Its performance is comparable to some commercial hydrophobic agents. However, the choice of the optimal hydrophobic agent is highly dependent on the specific application, including the substrate material and the environmental conditions to which it will be exposed. For applications requiring extreme water repellency, superhydrophobic coatings with contact angles greater than 150° may be more suitable, although their durability can be a concern.[3] The detailed experimental protocols and comparative data presented in this guide provide a foundation for researchers and professionals to make informed decisions in the selection and evaluation of hydrophobic agents for their specific needs.
References
Safety Operating Guide
Personal protective equipment for handling Silanetriol, octyl-
This guide provides critical safety protocols and logistical information for the proper handling and disposal of Silanetriol, octyl-. Adherence to these procedures is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling Silanetriol, octyl-, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| Protective Equipment | Specifications | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves compliant with approved standards (e.g., EN 374). | To prevent skin contact, which can be harmful.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced. Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard. | To avoid inhalation of vapors or mists, which can cause respiratory irritation.[2][3] |
| Body Protection | Protective clothing should be selected based on the task being performed and the associated risks. | To prevent skin contact with contaminated clothing.[1] |
| Footwear | Appropriate footwear and any additional skin protection measures. | To provide overall protection from potential spills.[1] |
Operational and Handling Plan
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Ensure adequate ventilation in the work area.[2]
-
Avoid the formation of dust, and avoid breathing any mist, gas, or vapors.[2]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands, forearms, and face thoroughly after handling the chemical, before eating, smoking, and at the end of the work period.[1]
-
Ensure that eyewash stations and safety showers are located close to the workstation.[1]
Storage:
-
Store in a locked-up location.
Emergency Procedures
In the event of exposure to Silanetriol, octyl-, follow these immediate first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Spill and Disposal Plan
Spill Response:
-
Stop the Leak: If it can be done without risk, stop the source of the leak.
-
Isolate the Area: Move containers from the spill area and approach the release from upwind.[3]
-
Prevent Spread: Prevent the spill from entering sewers, water courses, basements, or confined areas.[3]
-
Containment: Contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[3]
-
Collection: Place the absorbed material into a designated container for disposal according to local regulations.[3]
Disposal:
-
Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.
Chemical Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
